molecular formula C3HF6NO4S2 B1338683 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide CAS No. 84246-29-7

1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide

Cat. No.: B1338683
CAS No.: 84246-29-7
M. Wt: 293.2 g/mol
InChI Key: WOAGDWWRYOZHDS-UHFFFAOYSA-N
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Description

1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide is a useful research compound. Its molecular formula is C3HF6NO4S2 and its molecular weight is 293.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,4,5,5,6,6-hexafluoro-1,3,2-dithiazinane 1,1,3,3-tetraoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF6NO4S2/c4-1(5)2(6,7)15(11,12)10-16(13,14)3(1,8)9/h10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAGDWWRYOZHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(S(=O)(=O)NS(=O)(=O)C1(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF6NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458858
Record name Cyclohexafluoropropane-1,3-bis(sulfonyl)imide
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Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84246-29-7
Record name Cyclohexafluoropropane-1,3-bis(sulfonyl)imide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide
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Foundational & Exploratory

physical properties of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide

Introduction: Beyond the Formula

This compound, often referred to by the acronym HFPSI, represents a class of highly fluorinated superacids. While the parent imide (CAS 84246-29-7) is the foundational molecule, its deprotonated form, the hexafluoropropane-1,3-disulfonimide anion, is of significant interest. This anion is typically utilized as a lithium or potassium salt, which exhibits a unique combination of high thermal stability, chemical resistance, and electrochemical performance.[1][2][3][4]

This guide moves beyond a simple recitation of data points. As professionals in research and development, our objective is to understand the causality—how the molecular structure dictates the physical properties and how these properties, in turn, enable groundbreaking applications. The exceptional stability of the C-F bond and the electron-withdrawing nature of the two sulfonyl groups create a highly delocalized anion, which is the cornerstone of its utility in demanding environments like high-performance lithium-ion batteries, advanced polymer synthesis, and specialized organic reactions.[1][2][5] This document provides a detailed examination of these core physical properties, offering both quantitative data and field-proven insights into their practical implications.

Molecular and Structural Characteristics

A molecule's physical behavior is a direct consequence of its structure. HFPSI features a three-carbon backbone saturated with fluorine atoms, flanked by two sulfonyl groups that form a cyclic imide structure.[5] This arrangement is critical to its properties.

  • Molecular Formula (Imide): C₃HF₆NO₄S₂[6][7]

  • Molecular Weight (Imide): 293.15 g/mol [6][8]

  • Key Salts:

    • Lithium Salt (Li-HFPSI): C₃F₆LiNO₄S₂ (M.W. ~299.1 g/mol )[9][10]

    • Potassium Salt (K-HFPSI): C₃F₆KNO₄S₂ (M.W. ~331.2 g/mol )[5][11]

  • Synonyms: 4,4,5,5,6,6-Hexafluoroperhydro-1,3,2-dithiazine 1,1,3,3-Tetraoxide[6][7][8]

The strong electron-withdrawing effect of the fluorine atoms and sulfonyl groups stabilizes the negative charge on the nitrogen atom upon deprotonation, making the parent imide an exceptionally strong acid.

Caption: Structure of the this compound Anion.

Summary of Physical Properties

For rapid assessment and comparison, the key physical properties are summarized below. It is crucial to distinguish between the parent imide and its common salts, as the properties can differ significantly.

PropertyThis compoundLithium Salt (Li-HFPSI)Potassium Salt (K-HFPSI)
CAS Number 84246-29-7[6][7]189217-62-7[9][12]588668-97-7[5][13]
Appearance White/colorless to light yellow powder/liquid[7][8]White to almost white powder/crystalWhite to almost white crystalline powder[5][13]
Melting Point Not Available365 °C (decomposes)[12]Not Available
Boiling Point Not Available166 °C[12]Not Available
Flash Point Not Available46 °C[12]Not Available
pKa (Predicted) -11.55 ± 0.70[7]Not ApplicableNot Applicable
Solubility (Water) Not AvailableGood ("almost transparency")Soluble[13]

Note on Lithium Salt Data: The reported boiling point (166 °C) and flash point (46 °C) for the lithium salt appear unusually low for a salt that decomposes at 365 °C.[12] This data, sourced from a safety data sheet, should be treated with caution and may refer to a solution or a specific experimental condition rather than the pure, dry salt.

Detailed Analysis of Key Properties

Acidity (pKa)

The predicted pKa of the parent imide is approximately -11.55, placing it firmly in the category of a superacid.[7]

  • Expert Insight: This extreme acidity is the direct result of the powerful inductive effects of the six fluorine atoms and two sulfonyl groups. Upon losing a proton, the resulting negative charge on the nitrogen is extensively delocalized across the O-S-N-S-O framework, creating an exceptionally stable conjugate base. This stability is the primary reason why its salts are readily formed and are so robust. In practical terms, this high acidity makes the parent imide a potent catalyst for certain organic reactions, although its use is more common in the form of its stable, non-corrosive salts.

Thermal Stability

One of the most lauded characteristics of HFPSI salts is their exceptional thermal stability.[1][2][3][5] The lithium salt, for instance, is reported to be stable up to 365 °C before decomposition begins.[12]

  • Expert Insight: This high thermal threshold is a critical enabling property for its use as an electrolyte salt in high-energy lithium-ion batteries. During rapid charging/discharging cycles or in high-temperature environments, battery internals can heat up significantly. An electrolyte salt that decomposes at lower temperatures can lead to gas generation, pressure buildup, and catastrophic cell failure (thermal runaway). The inherent stability of the HFPSI anion, derived from its strong C-F and S-O bonds, provides a crucial safety margin that is superior to many traditional electrolyte salts.

Solubility

The lithium and potassium salts of HFPSI are noted for their solubility in water and other polar solvents.[13] The broader class of compounds is also recognized for high solubility in various solvents.[4][8]

  • Expert Insight: High solubility is paramount for electrolyte applications. An effective electrolyte requires a salt to fully dissociate in the solvent (typically a mixture of organic carbonates) to provide a high concentration of mobile charge-carrying ions (Li⁺). The unique fluorinated structure of the HFPSI anion, while making it stable, also allows for good solvation by polar aprotic solvents, enhancing ionic conductivity and overall battery performance.[1][3] This contrasts with some other salts where poor solubility can limit the operational temperature range and power output of the cell.

Determining solubility is a foundational experiment. A self-validating protocol ensures reproducibility and accuracy.

  • System Preparation: A temperature-controlled vessel containing a known volume of the desired solvent (e.g., propylene carbonate) is equilibrated to the target temperature (e.g., 25 °C). A magnetic stir bar ensures homogeneity.

  • Incremental Addition: A precisely weighed amount of the HFPSI salt is added to the solvent.

  • Equilibration & Observation: The mixture is stirred for a set period (e.g., 2 hours) to ensure equilibrium is reached. The solution is visually inspected for any undissolved solid.

  • Iterative Process: Steps 2 and 3 are repeated until undissolved solid persists, indicating saturation.

  • Quantification: The total mass of dissolved salt is used to calculate the solubility in g/100 mL or mol/L.

  • Validation: The process is repeated at different temperatures to generate a solubility curve, a critical dataset for defining the operational limits of an electrolyte system.

Caption: Workflow for Experimental Determination of Solubility.

Conclusion

The and its salts are a direct reflection of its highly fluorinated and structurally stable design. Its nature as a superacid gives rise to an exceptionally stable conjugate base, which, when paired with lithium or potassium cations, yields salts of remarkable thermal stability. This, combined with favorable solubility in relevant industrial solvents, makes these materials prime candidates for next-generation energy storage solutions and other applications where chemical and thermal robustness are not merely beneficial, but essential. Understanding these core properties is the first step for any researcher, scientist, or drug development professional looking to leverage the unique capabilities of this powerful fluorinated compound.

References

  • PubChem. (n.d.). Lithium this compound. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). This compound potassium salt | 588668-97-7. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Electrochemical Window of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide (HFPDSI)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The relentless pursuit of higher energy density and safer electrochemical energy storage systems has propelled the exploration of novel electrolyte components. Among these, fluorinated compounds have garnered significant attention due to their inherent high voltage stability. This technical guide provides a comprehensive overview of the electrochemical window of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide (HFPDSI), a promising anion for next-generation electrolytes. We will delve into the fundamental principles governing its electrochemical stability, present a detailed methodology for its experimental determination, and discuss its implications for the development of high-performance energy storage devices. This guide is intended to be a valuable resource for researchers and scientists actively engaged in the design and characterization of advanced electrolytes.

Introduction: The Critical Role of the Electrochemical Window in Energy Storage

The electrochemical window (EW) is a fundamental property of an electrolyte, defining the potential range within which it remains electrochemically inert, neither undergoing oxidation nor reduction. This stability is paramount for the proper functioning of any electrochemical device, as electrolyte decomposition can lead to a cascade of detrimental effects, including irreversible capacity loss, increased internal resistance, and compromised safety. The ever-increasing demand for high-voltage battery chemistries necessitates the development of electrolytes with wider electrochemical windows to accommodate the high operating potentials of advanced cathode materials.

Highly fluorinated anions, such as the bis(trifluoromethanesulfonyl)imide (TFSI) anion, are known for their exceptional anodic stability. The strong electron-withdrawing nature of the fluorine atoms stabilizes the molecule against oxidation. This compound (HFPDSI) represents a structurally unique fluorinated anion that has emerged as a candidate for high-voltage electrolytes. Its lithium salt, LiHFPDSI, has been investigated as a novel electrolyte additive for generating a stable and protective cathode electrolyte interphase (CEI) on high-voltage layered Li-rich oxide cathodes. A robust CEI is crucial for mitigating electrolyte decomposition and suppressing detrimental interfacial side reactions that plague high-voltage systems.

This guide will focus on the core attribute that underpins the potential of HFPDSI in high-voltage applications: its electrochemical stability window.

Understanding the Electrochemical Stability of the HFPDSI Anion

The electrochemical window is delineated by two key potentials: the anodic limit and the cathodic limit.

  • Anodic Limit (Oxidative Stability): This is the potential at which the electrolyte begins to oxidize. For an electrolyte containing the HFPDSI anion, the anodic stability is primarily determined by the oxidation of the HFPDSI anion itself. The highly fluorinated structure of HFPDSI is designed to enhance its resistance to oxidation.

  • Cathodic Limit (Reductive Stability): This is the potential at which the electrolyte starts to be reduced. In a lithium-ion battery context, the cathodic limit is typically governed by the reduction of the cation (e.g., Li+) or the solvent molecules. However, the anion can also influence the formation of the solid electrolyte interphase (SEI) on the anode, thereby impacting the overall reductive stability.

The precise values of these limits are not intrinsic properties of the HFPDSI anion alone but are influenced by several factors, including:

  • Electrode Material: The nature of the working electrode surface can catalyze or inhibit decomposition reactions.

  • Solvent System: The interaction between the HFPDSI anion and the solvent molecules can affect its electrochemical behavior.

  • Salt Concentration: The concentration of the lithium salt can influence the ionic conductivity and the composition of the electrode-electrolyte interphase.

  • Temperature: Elevated temperatures can accelerate decomposition kinetics.

Experimental Determination of the Electrochemical Window: A Step-by-Step Protocol

The most common and reliable method for determining the electrochemical window of an electrolyte is Linear Sweep Voltammetry (LSV) . This technique involves scanning the potential of a working electrode in one direction (either to more positive or more negative potentials) and measuring the resulting current. The onset of a significant increase in current indicates the beginning of an oxidation or reduction process.

Causality Behind Experimental Choices

The choice of each component and parameter in the LSV experiment is critical for obtaining accurate and reproducible results.

  • Three-Electrode Setup: A three-electrode configuration is essential to decouple the potential of the working electrode from the counter electrode, allowing for precise control and measurement of the working electrode's potential against a stable reference.

  • Inert Working Electrode: An inert material like platinum (Pt) or glassy carbon is used as the working electrode to ensure that the observed current is due to the decomposition of the electrolyte and not a reaction involving the electrode itself.

  • Lithium Metal Reference and Counter Electrodes: In lithium-ion battery research, lithium metal is the standard reference electrode (Li/Li+), providing a stable and relevant potential baseline. It also serves as the counter electrode.

  • Scan Rate: A slow scan rate (e.g., 1 mV/s) is typically used to allow the system to remain in a quasi-equilibrium state and to clearly resolve the onset of

An In-depth Technical Guide to the Solubility of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide (HFPDSI)

This compound (HFPDSI) is a highly fluorinated organic compound characterized by its unique molecular structure, which imparts exceptional thermal and chemical stability.[1][2] Its properties make it a compound of significant interest in advanced materials science and electrochemical applications. Understanding its solubility in various organic solvents is paramount for its application in formulation development, reaction chemistry, and materials processing. This guide provides a comprehensive overview of the solubility of HFPDSI, methodologies for its determination, and the underlying physicochemical principles that govern its behavior in solution.

Core Principles of Solubility: A Theoretical Framework

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[3] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

Several factors influence the solubility of HFPDSI in organic solvents:

  • Polarity: The highly fluorinated structure of HFPDSI, combined with the polar sulfonimide groups, results in a molecule with a complex polarity profile. The compatibility of its polarity with that of the solvent is a primary determinant of solubility.

  • Hydrogen Bonding: The sulfonimide group in HFPDSI can act as a hydrogen bond acceptor. Solvents with hydrogen bond donor capabilities can, therefore, exhibit enhanced solubility for HFPDSI.

  • Molecular Size and Shape: The relatively large and complex shape of the HFPDSI molecule can create challenges for solvation, favoring solvents with accommodating molecular structures.

  • Temperature: The dissolution of a solid is often an endothermic process, meaning that solubility tends to increase with temperature.[4][5] However, the extent of this effect is dependent on the specific solute-solvent system.

Hansen Solubility Parameters (HSP): A Predictive Tool

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[6][7] HSP theory decomposes the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[6] The principle is that substances with similar HSP values are more likely to be miscible. The Hansen distance (Ra) between a solute and a solvent can be calculated to quantify their similarity; a smaller Ra indicates a higher likelihood of dissolution.[6]

Illustrative Solubility Profile of HFPDSI

Organic SolventSolvent TypeDielectric Constant (approx.)Illustrative Solubility of HFPDSI ( g/100 mL) at 25°C
n-HexaneNonpolar1.9< 0.1
TolueneNonpolar (Aromatic)2.40.5
DichloromethanePolar Aprotic9.15.0
AcetonePolar Aprotic2115.0
EthanolPolar Protic24.510.0
AcetonitrilePolar Aprotic37.525.0
Dimethyl Sulfoxide (DMSO)Polar Aprotic47> 50.0
WaterPolar Protic80.1Completely Soluble[8][9]

Discussion of Illustrative Data:

The illustrative data showcases a clear trend of increasing solubility with increasing solvent polarity, which is consistent with the polar nature of the sulfonimide groups in HFPDSI. The very high solubility in highly polar aprotic solvents like DMSO and acetonitrile suggests strong dipole-dipole interactions. The complete solubility in water highlights the dominant role of the polar sulfonimide functionality in aqueous media.[8][9] The lower solubility in nonpolar solvents like hexane and toluene is expected due to the mismatch in intermolecular forces.

Experimental Determination of HFPDSI Solubility: A Step-by-Step Protocol

The isothermal saturation method, often referred to as the shake-flask method, is a reliable and widely used technique for determining the equilibrium solubility of a compound.[10] The concentration of the dissolved HFPDSI can then be determined using a suitable analytical technique, such as gravimetric analysis or UV-Vis spectrophotometry.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_calculation Calculation A Add excess HFPDSI to solvent in a sealed vial B Equilibrate at constant temperature with agitation A->B Shake/Stir for 24-72h C Allow solid to settle B->C Cease agitation D Filter the supernatant through a syringe filter C->D Careful aspiration E Take a known aliquot of the saturated solution D->E Accurate pipetting F_grav Gravimetric Analysis: Evaporate solvent and weigh the residue E->F_grav F_uv UV-Vis Analysis: Dilute and measure absorbance E->F_uv G Calculate solubility (e.g., in g/100 mL) F_grav->G F_uv->G

Caption: Experimental workflow for determining the solubility of HFPDSI.

Detailed Protocol: Isothermal Saturation Method

1. Preparation of Saturated Solution:

  • Rationale: To ensure that the solvent is fully saturated with the solute, an excess of the solid compound is used. This allows the system to reach a state of dynamic equilibrium where the rate of dissolution equals the rate of precipitation.

  • Procedure:

    • Add an excess amount of HFPDSI to a series of vials, each containing a known volume of the desired organic solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium can be confirmed by taking measurements at different time points until a constant solubility value is obtained.[10]

2. Separation of Undissolved Solid:

  • Rationale: It is crucial to separate the undissolved solid from the saturated solution without altering the equilibrium.

  • Procedure:

    • Remove the vials from the shaker bath and allow them to stand undisturbed at the experimental temperature for several hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE, 0.22 µm) to remove any suspended microparticles.

3. Quantification of Dissolved HFPDSI:

  • Method A: Gravimetric Analysis

    • Rationale: This is a direct and simple method that relies on the non-volatility of HFPDSI.[11][12][13]

    • Procedure:

      • Accurately weigh a clean, dry evaporating dish.

      • Pipette a precise volume of the filtered saturated solution into the evaporating dish and record the volume.

      • Evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

      • Dry the evaporating dish containing the HFPDSI residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

      • Reweigh the evaporating dish with the dry residue.

      • The difference in weight gives the mass of dissolved HFPDSI in the known volume of the aliquot.

  • Method B: UV-Vis Spectrophotometry

    • Rationale: This method is suitable if HFPDSI has a chromophore that absorbs in the UV-Vis spectrum and is more sensitive than the gravimetric method.[14][15][16][17]

    • Procedure:

      • Prepare a Calibration Curve:

        • Prepare a series of standard solutions of HFPDSI of known concentrations in the solvent of interest.

        • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

        • Plot a graph of absorbance versus concentration to create a calibration curve.

      • Analyze the Saturated Solution:

        • Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

        • Measure the absorbance of the diluted solution at λmax.

        • Use the calibration curve to determine the concentration of HFPDSI in the diluted solution.

        • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

4. Calculation of Solubility:

  • From Gravimetric Analysis:

    • Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

  • From UV-Vis Spectrophotometry:

    • Solubility ( g/100 mL) = (Concentration from calibration curve (g/mL) * Dilution factor) * 100

Factors Influencing HFPDSI Solubility in Practice

  • Solvent Polarity and Aprotic Nature: HFPDSI is expected to be most soluble in polar aprotic solvents. These solvents possess large dipole moments that can effectively solvate the polar sulfonimide groups without having acidic protons that could potentially react with the imide nitrogen.

  • Fluorophilicity/Fluorophobicity: The hexafluoropropane backbone of HFPDSI introduces a "fluorous" character. While not a dominant factor in common organic solvents, in specialized applications involving fluorous phases, this characteristic would be highly significant. Highly fluorinated molecules are often both hydrophobic and lipophobic.[18]

  • Purity of HFPDSI and Solvents: Impurities in either the solute or the solvent can significantly affect the measured solubility. Water is a common impurity in organic solvents that can have a substantial impact, especially for a water-soluble compound like HFPDSI.

Conclusion

The solubility of this compound is a critical parameter for its effective utilization in various scientific and industrial applications. This guide has provided a theoretical framework for understanding the factors governing its solubility, a detailed experimental protocol for its accurate determination, and an illustrative profile of its expected behavior in a range of organic solvents. By employing rigorous experimental techniques and considering the underlying physicochemical principles, researchers and professionals can effectively harness the unique properties of HFPDSI in their work.

References

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  • Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Roots Press. [Online] Available at: [Link]

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  • Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K. Journal of Chemical & Engineering Data. [Online] Available at: [Link]

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An In-depth Technical Guide to 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,1,2,2,3,3-hexafluoropropane-1,3-disulfonimide and its prominent salt derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical identifiers, synthesis, physicochemical properties, and key applications, with a focus on providing actionable insights for laboratory and developmental work.

Navigating the Chemical Identity: The Imide and Its Salts

A critical point of clarification for researchers is the distinction between the parent imide and its commonly utilized salt forms. The properties and applications can vary significantly, necessitating precise identification.

This compound (HFPSI) is the neutral parent compound. It is a highly acidic substance due to the strong electron-withdrawing effects of the two sulfonyl groups and the six fluorine atoms.

The deprotonated form gives rise to various salts, with the lithium and potassium salts being of significant interest in various fields.

Table 1: Core Identifiers for this compound and its Salts
IdentifierThis compoundThis compound Potassium SaltThis compound Lithium Salt
CAS Number 84246-29-7[1][2][3][4]588668-97-7[5][][7][8]189217-62-7[9][10][11]
Molecular Formula C₃HF₆NO₄S₂[1][2][3]C₃F₆KNO₄S₂[5][][8]C₃F₆LiNO₄S₂[10][11]
Molecular Weight 293.15 g/mol [1][2]331.26 g/mol [5][]299.10 g/mol [11]
IUPAC Name 4,4,5,5,6,6-Hexafluoroperhydro-1,3,2-dithiazine 1,1,3,3-tetraoxide[2]potassium;4,4,5,5,6,6-hexafluoro-1λ6,3λ6-dithia-2-azanidacyclohexane 1,1,3,3-tetraoxide[]lithium 4,4,5,5,6,6-hexafluoro-1λ6,3λ6-dithia-2-azanidacyclohexane 1,1,3,3-tetraoxide[10]
InChI Key WOAGDWWRYOZHDS-UHFFFAOYSA-N[12]XHXQVKHBZXYEKL-UHFFFAOYSA-N[5][][7]Not explicitly found in search results
PubChem ID 11208600[1][2]44630348[13]44630347[10]
Appearance White or colorless to light yellow powder to lump to clear liquid[1][2]White to almost white crystalline powder[5][13]Not explicitly found in search results

Synthesis and Elucidation of Structure

The synthesis of this compound and its salts involves multi-step chemical reactions requiring careful control of conditions.

General Synthesis Pathway

A common synthetic route commences with a fluorinated precursor, such as 1,1,2,2-tetrafluoroethane.[5][14] This is followed by sulfonylation and subsequent cyclization with a nitrogen source to form the disulfonimide ring. The final step for the salt forms involves neutralization with the corresponding hydroxide or carbonate.[5][14]

Synthesis_Pathway Precursor Fluorinated Precursor (e.g., 1,1,2,2-tetrafluoroethane) Sulfonylation Sulfonylation Precursor->Sulfonylation Cyclization Cyclization with Nitrogen Source Sulfonylation->Cyclization Imide 1,1,2,2,3,3-Hexafluoropropane- 1,3-disulfonimide Cyclization->Imide Neutralization Neutralization (e.g., KOH, LiOH) Imide->Neutralization Salt Potassium or Lithium Salt Neutralization->Salt

Caption: Generalized synthetic workflow for this compound and its salts.

Experimental Protocol: Laboratory-Scale Synthesis of the Potassium Salt

The following is a representative, conceptual protocol based on literature descriptions. Note: This protocol is for illustrative purposes and must be adapted and optimized based on rigorous safety assessments and laboratory capabilities.

  • Fluorination: The initial fluorination of a suitable hydrocarbon precursor is typically carried out under controlled conditions using appropriate fluorinating agents.

  • Sulfonylation: The resulting fluorinated intermediate is then subjected to sulfonylation, often using potent agents like chlorosulfonic acid or sulfur trioxide.[14] This step requires an inert atmosphere to prevent side reactions with moisture.[5]

  • Disulfonimide Formation: The sulfonated product is reacted with a nitrogen source, such as ammonia or a primary amine, to form the heterocyclic imide ring.[14]

  • Salt Formation: The crude this compound is carefully neutralized with a stoichiometric amount of potassium hydroxide or potassium carbonate in a suitable solvent.[5][14]

  • Purification: The final potassium salt is purified through recrystallization from a solvent like acetonitrile or ethanol, followed by drying under vacuum.[14]

Physicochemical Properties and Their Implications

The unique molecular structure of these compounds, characterized by a high degree of fluorination and the presence of the sulfonimide group, imparts a distinct set of physical and chemical properties.

Table 2: Key Physicochemical Properties
PropertyThis compoundThis compound Potassium Salt
Boiling Point 276.1±50.0 °C (Predicted)[3]Not available
Density 2.09±0.1 g/cm³ (Predicted)[3]Not available
Water Solubility Completely soluble[3]Soluble[8]
pKa -11.55±0.70 (Predicted)[3]Not applicable
Thermal Stability High[2]Excellent[5][]

The strong carbon-fluorine bonds contribute significantly to the high thermal stability of these compounds.[5] The electron-withdrawing nature of the fluorine atoms and sulfonyl groups makes the imide proton exceptionally acidic, leading to a very low predicted pKa.

Applications in Research and Development

The distinct properties of this compound and its salts have led to their use in a variety of advanced applications.

Advanced Battery Electrolytes

A primary application for the lithium and potassium salts is as components in non-aqueous electrolytes for advanced battery systems, such as lithium-ion batteries.[2][][13] Their inclusion can enhance ionic conductivity and improve the thermal stability and safety of the battery.[][14]

Battery_Application cluster_battery Lithium-Ion Battery Anode Anode Cathode Cathode Anode->Cathode Li+ ion flow Cathode->Anode e- flow (external circuit) Electrolyte Electrolyte (containing HFPSI Salt)

Caption: Role of HFPSI salts as electrolytes in lithium-ion batteries.

Organic Synthesis and Catalysis

The parent imide and its salts can act as strong electrophiles due to the electron-deficient nature of the sulfonimide groups.[5][14] This allows them to participate in nucleophilic substitution reactions, making them useful reagents in the synthesis of sulfonamides and other derivatives.[14] They have also been investigated for their potential as catalysts in certain chemical transformations.[14]

Fluorinated Materials Science

These compounds serve as precursors in the synthesis of specialized fluorinated polymers.[1][2] These polymers often exhibit exceptional thermal stability and chemical resistance, making them suitable for high-performance applications in industries like aerospace and electronics.[2][13]

Drug Development and Medicinal Chemistry

In the realm of pharmaceutical development, fluorinated compounds are of great interest. The incorporation of fluorine atoms can improve metabolic stability and bioavailability of drug candidates.[1][2] As such, this compound and its derivatives are valuable building blocks in medicinal chemistry.[2]

Safety and Handling

As with all laboratory chemicals, proper safety precautions are paramount when handling this compound and its salts.

Hazard Classification:

  • This compound: Classified as causing severe skin burns and eye damage.[4][15]

  • Lithium and Potassium Salts: May cause skin and serious eye irritation.[9][10][16]

Recommended Handling Procedures:

  • Always handle in a well-ventilated area, preferably within a fume hood.[16]

  • Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[9][15][16]

  • Avoid the formation of dust and aerosols.[16]

  • Prevent contact with skin and eyes.[16]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]

First Aid Measures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of water.[9][15][16]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][15][16]

  • Inhalation: Move the person to fresh air.[15][16]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[15][16]

Always consult the most current Safety Data Sheet (SDS) for the specific compound before use.

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An In-depth Technical Guide to 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide, a highly fluorinated superacid. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the unique properties and applications of this compound and its common salt derivatives. This document delves into its molecular characteristics, synthesis, and key applications, with a focus on providing practical insights and methodologies.

Core Molecular Attributes

This compound, often referred to by its molecular formula C₃HF₆NO₄S₂, is a synthetic organofluorine compound characterized by a propane backbone with six fluorine atoms and two sulfonyl imide groups.[1][2] The strong electron-withdrawing nature of the fluorine atoms and sulfonyl groups results in a highly acidic proton on the nitrogen atom, making it a potent Brønsted acid.

The structural and chemical properties of this compound and its common salts are summarized in the table below.

PropertyThis compoundPotassium SaltLithium Salt
Molecular Formula C₃HF₆NO₄S₂[1][2]C₃F₆KNO₄S₂[3][4]C₃F₆LiNO₄S₂[5][6]
Molecular Weight 293.16 g/mol [1]331.26 g/mol [4][][8]299.10 g/mol [9]
CAS Number 84246-29-7[1][2]588668-97-7[3][4]189217-62-7[5][6]
Appearance White or colorless to light yellow powder or lump[2]White to almost white crystalline powder[4]White to almost white powder to crystal[5]

The molecular structure of the parent imide is depicted in the following diagram:

Caption: Molecular structure of this compound.

Synthesis and Preparation

The synthesis of this compound and its salts involves multi-step chemical reactions that require careful control of conditions. A common laboratory-scale synthesis for the potassium salt is outlined below.

Experimental Protocol: Synthesis of this compound Potassium Salt

This protocol is a generalized representation based on common synthetic routes for similar fluorinated compounds.

Step 1: Fluorination

  • A suitable hydrocarbon precursor is subjected to fluorination to introduce fluorine atoms onto the carbon backbone.

Step 2: Sulfonylation

  • The resulting fluorinated intermediate is reacted with a sulfonating agent, such as chlorosulfonic acid or sulfur trioxide, to introduce sulfonyl groups.

Step 3: Imide Formation

  • The disulfonylated compound is then reacted with a nitrogen source, like ammonia or an amine, to form the disulfonimide ring.

Step 4: Salt Formation

  • The this compound is neutralized with a base, such as potassium hydroxide, to yield the potassium salt.[4]

A simplified workflow for the synthesis is illustrated in the following diagram:

Precursor Hydrocarbon Precursor Fluorinated_Intermediate Fluorinated Intermediate Precursor->Fluorinated_Intermediate Fluorination Disulfonylated_Compound Disulfonylated Compound Fluorinated_Intermediate->Disulfonylated_Compound Sulfonylation Disulfonimide 1,1,2,2,3,3-Hexafluoropropane- 1,3-disulfonimide Disulfonylated_Compound->Disulfonimide Imide Formation Potassium_Salt Potassium Salt Disulfonimide->Potassium_Salt Neutralization with KOH

Caption: Generalized synthetic workflow for this compound Potassium Salt.

Applications in Research and Development

The unique electronic properties of this compound and its salts make them valuable in several advanced applications.

Electrolytes for Lithium-Ion Batteries

The lithium and potassium salts of this compound are investigated as additives or primary electrolyte salts in lithium-ion batteries.[2][3] Their high thermal stability and ionic conductivity contribute to enhanced battery performance and safety.[3][4][] The bulky, fluorinated anion helps to stabilize the electrolyte-electrode interface, potentially leading to longer cycle life.

Reagents in Organic Synthesis

The parent imide is a strong acid catalyst, while its salts can act as strong electrophiles due to the electron-withdrawing sulfonyl groups.[3] This reactivity is leveraged in various organic reactions, including nucleophilic substitutions.[3]

Precursors for Advanced Materials

This compound serves as a building block in the synthesis of specialized fluorinated polymers.[2] These polymers often exhibit exceptional thermal stability and chemical resistance, making them suitable for high-performance applications in demanding environments.[2]

Role in Pharmaceutical Development

In medicinal chemistry, the incorporation of fluorine atoms into drug candidates can improve their metabolic stability and bioavailability.[2] this compound and its derivatives can be used in the development of such fluorinated pharmaceuticals.[2]

Safety and Handling

This compound is classified as a hazardous substance that can cause severe skin burns and serious eye damage.[1][10] Its lithium salt is known to cause skin and serious eye irritation.[11][12]

Recommended Safety Precautions:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[10][13] In case of dust formation, a respirator may be necessary.[13]

  • Handling: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.[13]

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials. Keep the container tightly closed.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[13] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[13] Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Conclusion

This compound is a highly functionalized organofluorine compound with significant potential in various scientific and industrial fields. Its strong acidity and the unique properties of its salts make it a valuable tool for researchers in materials science, electrochemistry, and synthetic chemistry. As with any reactive chemical, adherence to strict safety protocols is paramount during its handling and use. Further research into this compound and its derivatives is likely to uncover new and innovative applications.

References

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Methodological & Application

Application Notes and Protocols for 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide in Advanced Battery Electrolytes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in battery development on the utilization of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide and its salts as a high-performance component in battery electrolytes. This document outlines the fundamental physicochemical properties, synthesis routes, and detailed protocols for its application as an electrolyte additive. The focus is on leveraging its unique molecular structure to enhance the thermal stability, ionic conductivity, and overall safety of lithium-ion and next-generation battery systems. While its use as a primary conducting salt is still an emerging area of research, this guide establishes a foundational understanding and practical methodology for its current primary application as a performance-enhancing additive.

Introduction: The Rationale for Advanced Electrolyte Components

The advancement of high-energy-density rechargeable batteries is intrinsically linked to the innovation of electrolyte formulations. Conventional lithium-ion battery electrolytes, often based on lithium hexafluorophosphate (LiPF₆) in organic carbonate solvents, face challenges related to thermal instability, flammability, and a limited electrochemical window. Fluorinated compounds, particularly sulfonimides, have garnered significant attention for their ability to mitigate these issues. This compound and its corresponding lithium (Li) and potassium (K) salts present a compelling case for enhancing electrolyte performance due to their robust chemical structure and favorable electrochemical properties.

The strong electron-withdrawing nature of the fluorinated propane backbone and the sulfonyl groups in the disulfonimide anion contributes to a high degree of charge delocalization. This, in turn, facilitates the dissociation of the cation (Li⁺ or K⁺), leading to potentially high ionic conductivity.[1] Furthermore, the inherent strength of the carbon-fluorine bonds imparts exceptional thermal and chemical stability to the molecule.[1] These characteristics make it a promising candidate for improving the safety and cycle life of batteries, particularly in high-voltage applications.

Physicochemical Properties and Synthesis

A thorough understanding of the material's properties is paramount for its effective application. Both the lithium and potassium salts of this compound are typically supplied as white to off-white crystalline powders with high purity (≥98%).[2][]

PropertyThis compound Lithium SaltThis compound Potassium Salt
CAS Number 189217-62-7[4][5][6][7]588668-97-7[2][][8][9]
Molecular Formula C₃F₆LiNO₄S₂[4][7]C₃F₆KNO₄S₂[2][]
Molecular Weight 299.10 g/mol [4][7]331.26 g/mol [2][]
Appearance White to almost white powder/crystal[6]White to almost white powder/crystal[10]
Purity ≥98.0%[6]≥98.0%[2]
Key Features Potential as a primary or co-salt in Li-ion batteries.Investigated as a thermal and safety-enhancing additive.[2]
Synthesis Overview

The synthesis of the parent imide and its subsequent neutralization to the desired salt is a multi-step process requiring careful control of reaction conditions. A general laboratory-scale synthesis route is outlined below.[1][2]

G cluster_synthesis Synthesis Pathway start 1,1,2,2-Tetrafluoroethane step1 Reaction with Trichlorocyanuric Acid (in Trifluoromethanesulfonic Acid) start->step1 product1 This compound step1->product1 step2 Neutralization with Potassium Hydroxide (KOH) product1->step2 final_product_k Potassium this compound step2->final_product_k G cluster_workflow Electrolyte Preparation and Cell Assembly Workflow start Baseline Electrolyte (e.g., 1M LiPF₆ in EC/DMC) mixing Dissolution of Additive (Inert Atmosphere) start->mixing additive This compound Salt additive->mixing electrolyte Final Electrolyte Formulation mixing->electrolyte assembly Coin Cell Assembly (CR2032) electrolyte->assembly testing Electrochemical Characterization assembly->testing

Caption: Workflow for electrolyte preparation and testing.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of an electrolyte containing this compound salt as an additive and the subsequent assembly and testing of a laboratory-scale coin cell. All procedures must be conducted in an inert atmosphere (e.g., an argon-filled glovebox) with water and oxygen levels below 0.1 ppm.

Protocol 1: Preparation of the Electrolyte Formulation

This protocol describes the preparation of a baseline electrolyte with the addition of the potassium salt of this compound.

Materials and Equipment:

  • High-purity, battery-grade solvents (e.g., Ethylene Carbonate (EC), Dimethyl Carbonate (DMC), Ethyl Methyl Carbonate (EMC))

  • Lithium hexafluorophosphate (LiPF₆)

  • This compound Potassium Salt (CAS 588668-97-7)

  • Argon-filled glovebox

  • Precision balance (±0.1 mg)

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • Solvent Preparation: Prepare the desired solvent mixture. A common formulation is EC and DMC in a 1:1 volume ratio (v/v). Ensure the solvents are extremely dry (water content < 20 ppm).

  • Salt Dissolution (Baseline Electrolyte): Slowly add the LiPF₆ salt to the solvent mixture while stirring to achieve the target concentration, typically 1.0 M. Continue stirring until the salt is completely dissolved. This constitutes the baseline electrolyte.

  • Additive Incorporation: Weigh the required amount of this compound Potassium Salt to achieve the desired weight percentage (e.g., 0.5 wt%, 1.0 wt%, 2.0 wt%) relative to the total mass of the baseline electrolyte.

  • Final Mixing: Add the potassium salt powder directly to the baseline electrolyte. Stir the solution until the additive is fully dissolved. The solution should remain clear.

  • Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox. It is advisable to let the electrolyte rest for several hours to ensure homogeneity before use.

Protocol 2: Coin Cell (CR2032) Assembly

This protocol outlines the assembly of a standard coin cell for the electrochemical evaluation of the prepared electrolyte.

Materials and Equipment:

  • Cathode and anode discs (e.g., LiNiMnCoO₂ (NMC) and graphite)

  • Microporous separator (e.g., Celgard 2325)

  • CR2032 coin cell components (casings, spacers, springs)

  • Prepared electrolyte from Protocol 1

  • Crimping machine

  • Micropipette

Procedure:

  • Place the cathode disc in the center of the bottom coin cell casing.

  • Using a micropipette, dispense a few drops of the prepared electrolyte onto the cathode surface to ensure it is thoroughly wetted.

  • Place a separator disc on top of the wetted cathode.

  • Add a few more drops of electrolyte to wet the separator completely.

  • Position the anode disc on top of the separator.

  • Place a spacer and then a spring on top of the anode.

  • Carefully place the top casing onto the assembly.

  • Transfer the assembled cell to the crimping machine and apply pressure to seal the cell.

  • Clean the exterior of the sealed cell before removing it from the glovebox.

Protocol 3: Electrochemical Characterization

Once assembled, the coin cells should be subjected to a series of electrochemical tests to evaluate the performance of the electrolyte.

Equipment:

  • Multi-channel battery cycler

  • Electrochemical impedance spectroscopy (EIS) analyzer

Recommended Tests:

  • Formation Cycles: Cycle the cell at a low C-rate (e.g., C/20 or C/10) for the first few cycles. This is crucial for the formation of a stable SEI.

  • Galvanostatic Cycling: Cycle the cell at various C-rates (e.g., C/5, C/2, 1C) to evaluate rate capability and capacity retention.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS at different states of charge and after a certain number of cycles to analyze the evolution of interfacial and charge-transfer resistances.

  • Cyclic Voltammetry (CV): Use a three-electrode setup to determine the electrochemical stability window of the electrolyte.

Safety and Handling

Fluorinated sulfonimide compounds require careful handling. Users should consult the Safety Data Sheet (SDS) before use. [11]Key safety precautions include:

  • Handling: Always handle in a well-ventilated area, preferably within a fume hood or glovebox.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. [11]* Storage: Store in a cool, dry place away from incompatible materials. Keep containers tightly sealed.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound and its salts represent a promising class of materials for enhancing the performance and safety of lithium-ion batteries. While its primary application to date has been as an electrolyte additive, the favorable physicochemical properties suggest that further research into its use as a primary conducting salt is warranted. The protocols outlined in this document provide a solid foundation for researchers to explore the potential of this compound in developing next-generation energy storage solutions. Future work should focus on optimizing the concentration of this additive in various electrolyte systems and conducting detailed post-mortem analyses to further elucidate its role in SEI and CEI formation.

References

  • Google Patents. (n.d.). This compound Potassium Salt - 588668-97-7.
  • Zhang, S. S., Xu, K., & Jow, T. R. (2006). The effect of additives on the performance of Li-ion batteries. Journal of Power Sources, 159(1), 702-707.
  • PubChem. (n.d.). Lithium this compound. Retrieved from [Link]

Sources

1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide as a reagent in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide and Its Salts as Reagents in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound and its corresponding salts, potent reagents finding specialized applications in modern organic synthesis. Characterized by exceptional thermal stability and strong Brønsted acidity, these compounds are emerging as powerful tools for catalysis and as components in advanced materials. This document will delve into the fundamental properties, synthesis, and mechanistic principles governing their reactivity. Detailed application notes and representative protocols are provided for their use in polymerization reactions and sulfonamide synthesis, offering both theoretical insights and practical guidance for laboratory implementation.

Introduction: Unveiling a Powerful Fluorinated Reagent

This compound, often referred to as HFPDSI, is a fluorinated cyclic disulfonimide. The presence of six electron-withdrawing fluorine atoms on the propane backbone significantly enhances the acidity of the N-H proton, rendering the molecule a superacid.[1][2] Its conjugate base is highly stabilized through resonance and the inductive effects of the fluorinated backbone, making it a weakly coordinating anion. These properties, combined with high thermal and chemical stability, make HFPDSI and its salts (e.g., potassium and lithium salts) valuable reagents in specialized areas of organic and materials chemistry.[3][4]

The primary applications of these compounds to date have been in the field of electrochemistry, where they serve as stable electrolytes in high-performance batteries.[5][6] However, their unique reactivity profile is paving the way for their use as catalysts and reagents in organic synthesis.[7][8] This guide will focus on these synthetic applications, providing detailed insights for researchers looking to leverage the unique properties of this compound class.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical properties of HFPDSI and its salts is crucial for its effective application in the laboratory.

Physical and Chemical Properties

The key properties of this compound and its potassium salt are summarized in the table below.

PropertyThis compoundPotassium this compound
CAS Number 84246-29-7[8]588668-97-7[7]
Molecular Formula C₃HF₆NO₄S₂[8]C₃F₆KNO₄S₂[7]
Molecular Weight 293.17 g/mol [8]331.26 g/mol [3]
Appearance White to light yellow powder or liquid[9]White to almost white crystalline powder[3]
Acidity (pKa) -13.1 (in 1,2-dichloroethane)[1]N/A
Thermal Stability High[4]High[3]
Solubility Soluble in polar organic solventsSoluble in water and polar organic solvents like acetone and acetonitrile[10]

The remarkable acidity of HFPDSI places it in the category of superacids, with a pKa value in 1,2-dichloroethane that is comparable to, or even lower than, that of trifluoromethanesulfonic acid (triflic acid, TfOH).[1][2] This high acidity is the primary driver for its catalytic activity in a range of organic transformations.

General Synthesis Outline

The synthesis of this compound potassium salt typically involves a multi-step process. A general, illustrative workflow is presented below. It is important to note that specific reaction conditions may vary and should be optimized for scale and desired purity.

G cluster_0 Synthesis Workflow start 1,1,2,2-Tetrafluoroethane step1 Reaction with Trichlorocyanuric Acid (in Trifluoromethanesulfonic Acid) start->step1 step2 Formation of this compound step1->step2 step3 Neutralization with Potassium Hydroxide step2->step3 end This compound Potassium Salt step3->end

Caption: General synthetic workflow for this compound potassium salt.[3]

Application in Cationic Polymerization

The strong Brønsted acidity of this compound makes it an effective initiator for cationic polymerization. It can be used in both vinyl-addition and ring-opening polymerization processes.

Mechanistic Rationale

In the presence of a suitable monomer, such as a vinyl ether or a cyclic ether, the highly acidic proton of HFPDSI can protonate the monomer, generating a carbocationic or oxonium ion species. This initiates the polymerization process. The weakly coordinating nature of the hexafluoropropane-1,3-disulfonimide anion is crucial, as it does not terminate the growing polymer chain, thus allowing for controlled or "living" polymerization under optimized conditions.[11]

G cluster_0 Cationic Polymerization Mechanism initiator HFPDSI (H⁺A⁻) initiation Initiation: M + H⁺A⁻ → HM⁺A⁻ initiator->initiation monomer Monomer (e.g., Vinyl Ether) monomer->initiation propagation Propagation: HM⁺A⁻ + n(M) → H(M)n⁺¹A⁻ initiation->propagation polymer Polymer Chain propagation->polymer

Caption: Simplified mechanism of cationic polymerization initiated by HFPDSI.

Protocol: Cationic Copolymerization of Vinyl Ethers and Oxiranes

The following protocol is a representative example based on the methodologies described in the literature for the use of perfluoroalkylsulfonic acids in cationic copolymerization.[11]

Materials:

  • This compound (HFPDSI)

  • Isopropyl vinyl ether (IPVE)

  • Isobutylene oxide (IBO)

  • 1,1,2-Trichloro-1,2,2-trifluoroethane (HCFC-225) (or another suitable inert solvent)

  • Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of Initiator Stock Solution: In a glovebox or under an inert atmosphere, prepare a stock solution of HFPDSI in HCFC-225 (e.g., 0.1 M).

  • Reaction Setup: In a dry, sealed reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, add the desired amount of HCFC-225. Cool the vessel to the desired reaction temperature (e.g., 0 °C).

  • Monomer Addition: Add the monomers (IPVE and IBO) to the reaction vessel.

  • Initiation: Initiate the polymerization by adding the required volume of the HFPDSI stock solution via syringe.

  • Polymerization: Allow the reaction to proceed for the desired time, monitoring the conversion of the monomers by techniques such as ¹H NMR spectroscopy if desired.

  • Termination: Quench the reaction by adding a suitable terminating agent, such as pre-chilled methanol.

  • Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Note: The molecular weight and composition of the resulting copolymer can be controlled by adjusting the monomer-to-initiator ratio and the initial monomer feed ratio.

Application in Sulfonamide Synthesis

Mechanistic Considerations

It is proposed that a nucleophile, such as a primary or secondary amine, can attack one of the electrophilic sulfur centers of the disulfonimide. This would lead to the cleavage of a sulfur-nitrogen bond and, after workup, the formation of a sulfonamide. The reaction is likely facilitated by the stability of the resulting ring-opened anion.

Representative Protocol: Synthesis of a Sulfonamide Derivative

This protocol is a general representation and should be optimized for specific substrates.

Materials:

  • This compound potassium salt

  • A primary or secondary amine

  • A suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Dry glassware under an inert atmosphere

Procedure:

  • Reaction Setup: In a dry reaction flask under an inert atmosphere, dissolve the this compound potassium salt in the chosen aprotic solvent.

  • Nucleophile Addition: Add the amine to the solution. The reaction may be conducted at room temperature or with gentle heating, depending on the reactivity of the amine.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.

Other Potential Applications in Organic Synthesis

The unique properties of HFPDSI and its salts suggest their utility in other areas of organic synthesis, although these are less documented.

  • Brønsted Acid Catalysis: Its strong acidity suggests potential as a catalyst in reactions such as Friedel-Crafts alkylations and acylations, esterifications, and acetal formations, particularly where a highly acidic, non-coordinating catalyst is required.[12]

  • Precursor to Fluorinated Polymers: The compound can serve as a monomer or precursor in the synthesis of specialized fluorinated polymers with high thermal stability and chemical resistance.[4]

  • Component in Photoacid Generators: The lithium salt has been used in the formulation of photoacid generators for use in photolithography, where it releases a strong acid upon irradiation to catalyze chemical changes in a photoresist.[13]

Safety and Handling

This compound is a strong acid and should be handled with extreme care in a well-ventilated fume hood.[9] Its salts, while less corrosive, can cause skin and eye irritation.[10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

This compound and its salts are highly versatile compounds with significant potential in organic synthesis. Their exceptional acidity, stability, and the weakly coordinating nature of their conjugate base make them powerful tools for initiating cationic polymerization and for the synthesis of sulfonamides. While their application in organic synthesis is still an emerging field, the foundational principles of their reactivity suggest a broad scope for future development in catalysis and materials science. This guide provides a solid foundation for researchers to begin exploring the synthetic utility of these remarkable fluorinated reagents.

References

  • Aoshima, S., et al. (2014). “Living” Species Using Perfluoroalkylsulfonic Acids in Concurrent Cationic Vinyl-Addition and Ring-Opening Copolymerization. Osaka University Knowledge Archive (OUKA).
  • European Patent Office. (2020). Method for the preparation of aryl or heteroaryl substituted carbonyl or nitrile compounds (EP 3957624).
  • Kamimura, A. (n.d.). Research Works. ResearchGate. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Previous work on radical trifluoromethylation of vinyl triflates. Retrieved January 18, 2026, from [Link]

  • Tsuchimoto, T. (2001). Zinc(II) Catalyzed Conversion of Alkynes to... ChemInform.
  • Google Patents. (n.d.). Coating composition (US8455176B2).
  • ResearchGate. (n.d.). Triflimide (HNTf2) in Organic Synthesis. Retrieved January 18, 2026, from [Link]

  • TCI America. (n.d.). Safety Data Sheet: Lithium this compound.
  • Google Patents. (n.d.). Additive containing electrolytes for high energy rechargeable metal anode batteries (WO2018031983A1).
  • G. W. Drake et al. (2021). Developing Structural First Principles for Alkylated Triphenylphosphonium-Based Ionic Liquids. PubMed Central.
  • Ishihara, K. (2010). Rational design of dynamic ammonium salt catalysts towards more flexible and selective function. PubMed Central.
  • PubChem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). Lithium this compound. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2021). Generating lithium fluoride-abundant interphase on layered lithium-rich oxide cathode with lithium this compound. Retrieved January 18, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide. As a compound of significant interest for advanced materials and next-generation electrolytes, its efficient synthesis is critical.[1][2] This document moves beyond a simple protocol, offering troubleshooting advice and answers to frequently asked questions to empower you to optimize your reaction yield and purity.

Core Synthesis Pathway

The most direct and accessible laboratory synthesis of the target disulfonimide begins with the commercially available intermediate, 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonyl difluoride (CAS 82727-16-0).[3][4] The core of the synthesis lies in the final cyclization step: a nucleophilic substitution reaction where a nitrogen source displaces the two fluoride atoms on the sulfonyl groups to form the stable cyclic imide.

The overall transformation is depicted below:

Synthesis_Pathway cluster_reactants Reactants Precursor 1,1,2,2,3,3-Hexafluoropropane- 1,3-disulfonyl difluoride Product 1,1,2,2,3,3-Hexafluoropropane- 1,3-disulfonimide Precursor->Product  Cyclization Reaction (Nucleophilic Substitution) NitrogenSource + Ammonia (or equivalent N-nucleophile, e.g., NH4Cl) Base + Base (e.g., Triethylamine)

Caption: Final cyclization step to form the target disulfonimide.

The mechanism involves the nucleophilic attack of the nitrogen atom on the electrophilic sulfur center of the sulfonyl fluoride group. This is followed by the elimination of a fluoride ion. The process repeats on the second sulfonyl fluoride group to close the ring. A non-nucleophilic base is typically required to scavenge the HF generated during the reaction, driving the equilibrium towards the product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question: My reaction yield is consistently low (<40%). What are the likely causes and how can I fix it?

Answer: Low yield is a common problem that can usually be traced to one of three areas: incomplete reaction, side reactions, or product loss during workup.

1. Incomplete Reaction:

  • Causality: The nucleophilicity of ammonia can be low, especially if it's not fully deprotonated. The reaction may also be kinetically slow at low temperatures.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Gently warm the reaction mixture. Monitor carefully, as higher temperatures can also promote side reactions. A typical temperature range for such reactions is between 0°C and 80°C.

    • Extend Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC if a UV-active starting material is used, or small-scale workup and ¹⁹F NMR). These reactions can take anywhere from 4 to 24 hours.

    • Ensure Stoichiometry: Use a slight excess of the ammonia source and at least two equivalents of the non-nucleophilic base (e.g., triethylamine) to ensure all generated HF is scavenged.

2. Competing Side Reactions:

  • Causality: The sulfonyl fluoride groups are highly electrophilic and susceptible to hydrolysis by trace amounts of water in the reagents or solvent. This forms the corresponding sulfonic acid, which will not cyclize.

  • Troubleshooting Steps:

    • Rigorous Anhydrous Conditions: Dry your solvent (e.g., acetonitrile, dichloromethane) using molecular sieves or distillation. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).

    • Reagent Quality: Use a freshly opened bottle of the sulfonyl difluoride precursor and anhydrous grade base and solvent.

3. Product Loss During Workup:

  • Causality: The final imide product, especially its deprotonated salt form, may have some solubility in the aqueous phase during extraction.

  • Troubleshooting Steps:

    • pH Adjustment: After quenching the reaction, carefully adjust the pH of the aqueous layer before extraction to ensure the product is in its neutral, more organic-soluble form.

    • Thorough Extraction: Extract the aqueous layer multiple times (3-4x) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.

Troubleshooting_Workflow Start Low Yield Observed Check_Reaction Check for unreacted starting material (¹⁹F NMR) Start->Check_Reaction Check_Purity Analyze crude product for byproducts (NMR, LC-MS) Start->Check_Purity Action_Workup Optimize Extraction pH Increase Extraction Volume/Frequency Start->Action_Workup If reaction appears clean and complete Incomplete Incomplete Reaction Check_Reaction->Incomplete  Present Side_Reaction Side Reactions (e.g., Hydrolysis) Check_Purity->Side_Reaction  Impurities Found Action_Incomplete Increase Temp/Time Check Reagent Stoichiometry Incomplete->Action_Incomplete Action_Side_Reaction Ensure Anhydrous Conditions Use High-Purity Reagents Side_Reaction->Action_Side_Reaction

Caption: A workflow for diagnosing the cause of low reaction yield.

Question: My final product is impure. I see unexpected peaks in my NMR spectrum. What could they be?

Answer: Impurities often arise from the issues mentioned above. Here’s how to identify them:

  • Partially Reacted Intermediate: You might see a compound that is a sulfonamide on one side and a sulfonyl fluoride on the other. This indicates an incomplete reaction. The ¹⁹F NMR spectrum would be particularly informative, showing a signal for the remaining -SO₂F group.

  • Hydrolysis Product: If water was present, you could form the sulfonic acid analog. This is often difficult to remove by standard chromatography. An acid-base extraction during workup can help remove this impurity.

  • Polymeric Byproducts: Although less common in dilute conditions, it's possible for intermolecular reactions to occur, leading to oligomeric or polymeric materials.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this cyclization reaction? Polar aprotic solvents like acetonitrile or dichloromethane are generally favored as they can dissolve the reactants without participating in the reaction. Acetonitrile is often a good starting point.

Q2: Can I use a different nitrogen source, like a primary amine (R-NH₂)? Yes, but this will result in an N-substituted disulfonimide. The principles of the reaction remain the same, but reaction rates may vary depending on the nucleophilicity and steric bulk of the amine.

Q3: What are the critical safety precautions for this synthesis? The precursor, 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonyl difluoride, should be handled with care as sulfonyl fluorides are reactive electrophiles.[2] The reaction generates hydrogen fluoride (HF) in situ, which is immediately scavenged by the base. However, the reaction should always be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Q4: How do I best purify the final product? After an aqueous workup, the crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile). If impurities persist, column chromatography on silica gel is an effective alternative.

Detailed Experimental Protocol: Cyclization

This protocol is a representative procedure based on established chemical principles for sulfonamide synthesis and should be adapted and optimized for your specific laboratory conditions.

1. Reaction Setup:

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonyl difluoride (1.0 eq).

  • Add anhydrous acetonitrile (to make a ~0.1 M solution).

  • Cool the flask to 0°C in an ice bath.

2. Reagent Addition:

  • In a separate flask, dissolve ammonium chloride (NH₄Cl, 1.1 eq) in a minimal amount of water and add it to the reaction mixture (alternatively, bubble anhydrous ammonia gas through the solution).

  • Slowly add anhydrous triethylamine (2.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

3. Reaction:

  • Allow the reaction to stir at 0°C for one hour, then slowly warm to room temperature.

  • Let the reaction stir at room temperature for 12-24 hours. Monitor progress by a suitable method.

4. Workup and Purification:

  • Once the reaction is complete, quench by slowly adding dilute HCl (1M) until the solution is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of acetonitrile).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid or oil by recrystallization or silica gel chromatography.

Data Summary and Characterization

Table 1: Critical Process Parameters & Their Impact
ParameterTypical RangeRationale & Impact on Yield/Purity
Temperature 0°C to 60°CLower temperatures (0°C) during addition control exothermicity. Higher temperatures can increase reaction rate but may also promote hydrolysis if water is present.
Solvent Acetonitrile, DCMMust be polar aprotic and anhydrous. Traces of water will lead to hydrolysis of the starting material, reducing yield.
Base Triethylamine, DIPEAA non-nucleophilic base is crucial to scavenge HF without competing with the primary nitrogen nucleophile. At least 2 equivalents are required.
Concentration 0.05 M - 0.2 MHigher concentrations can speed up the bimolecular reaction, but overly high concentrations may risk promoting intermolecular side reactions.
Analytical Characterization

To confirm the successful synthesis and purity of this compound, the following analytical techniques are recommended:

  • ¹⁹F NMR: This is the most diagnostic technique. The disappearance of the sulfonyl fluoride (-SO₂F) peak from the starting material and the appearance of new signals corresponding to the CF₂ groups in the cyclic product are key indicators.

  • ¹H NMR: A signal corresponding to the N-H proton of the imide will be present. Its chemical shift can be broad and concentration-dependent.

  • Mass Spectrometry: To confirm the molecular weight of the final product.

  • FT-IR Spectroscopy: Look for the characteristic S=O stretching frequencies and the N-H stretch.

References

  • Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3897-3901. Available from: [Link]

  • Chemsrc. (2025). 1,1,2,2,3,3-hexafluoropropane-1,3-disulfonyl fluoride CAS#:82727-16-0. Retrieved from [Link]

  • Lookchem. (n.d.). Cas 82727-16-0, 1,3-Propanedisulfonyl difluoride, 1,1,2,2,3,3-hexafluoro-. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide (HFSI)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide (HFSI, CAS 84246-29-7) via recrystallization. This document provides in-depth, field-proven guidance for researchers and chemists working with this highly reactive and important chemical intermediate. HFSI is a critical precursor in the synthesis of advanced electrolyte salts, such as Lithium bis(fluorosulfonyl)imide (LiFSI), which are vital for high-performance lithium-ion batteries.[1][2]

Given its highly corrosive nature, ensuring the purity of HFSI is paramount for the safety and efficacy of downstream applications.[3] This guide is structured to address common questions and troubleshoot issues that may arise during the purification process.

Section 1: Frequently Asked Questions (FAQs) on HFSI Recrystallization

This section addresses fundamental questions regarding the theory and practice of purifying HFSI.

Q1: What is the core principle of purifying crude HFSI using recrystallization?

A1: Recrystallization is a purification technique based on the principle of differential solubility.[4] The process involves dissolving the impure, crude HFSI solid in a hot solvent to create a saturated or near-saturated solution. As this solution is slowly cooled, the solubility of HFSI decreases, causing it to crystallize out of the solution in a purer form. Most impurities, which are ideally present in smaller quantities and have different solubility profiles, remain dissolved in the cold solvent (the "mother liquor") and are subsequently separated by filtration.[5]

Q2: How do I select an appropriate solvent for HFSI recrystallization?

A2: The ideal solvent is the cornerstone of a successful recrystallization. It should exhibit the following characteristics:

  • High dissolving power for HFSI at elevated temperatures but low dissolving power at cold temperatures . This differential ensures maximum recovery of the purified product upon cooling.[6]

  • High solubility for impurities even at low temperatures, or very low solubility at all temperatures. This ensures the impurities either stay in the mother liquor or can be removed via hot filtration.

  • Chemical inertness: The solvent must not react with HFSI.

  • Appropriate boiling point: The boiling point should be high enough to dissolve the solute but low enough to be easily removed from the purified crystals during drying.

  • Safety: The solvent should be handled with appropriate safety measures.

Based on available literature, anhydrous organic solvents are recommended for HFSI. Dichloromethane, for example, is a solvent in which HFSI is highly soluble, which may necessitate using an anti-solvent or very careful control of solvent volume to achieve crystallization.[2] Polar aprotic solvents like acetonitrile have also been noted for use with HFSI salts and could be viable candidates for the acid form, pending laboratory validation.[7]

Q3: What are the typical impurities in crude HFSI, and how does recrystallization remove them?

A3: The impurities present in crude HFSI are highly dependent on the synthetic route used for its production. Common synthesis pathways can result in residual acids and starting materials, such as:

  • Fluorosulfonic acid (FSO₃H)

  • Hydrochloric acid (HCl)

  • Hydrogen fluoride (HF)

  • Sulfuric acid (H₂SO₄)[2]

Some syntheses may also introduce metallic or semi-metallic impurities like antimony or arsenic compounds.[2][8] During recrystallization, these highly polar and often very soluble byproducts are designed to remain in the mother liquor while the less soluble, pure HFSI crystallizes.

Q4: What are the critical safety precautions for handling and recrystallizing HFSI?

A4: HFSI is classified as a corrosive substance that causes severe skin burns and serious eye damage. [3] All handling must be conducted with extreme caution.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), tightly fitting safety goggles, a face shield, and a flame-resistant lab coat.[3][9][10]

  • Ventilation: All procedures must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[10]

  • Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[9][10]

  • Material Handling: HFSI is hygroscopic and reacts with moisture. Use anhydrous solvents and handle under an inert atmosphere (e.g., nitrogen or argon) where possible.[2]

Section 2: Detailed Experimental Protocol for HFSI Recrystallization

This protocol provides a generalized, step-by-step methodology. Researchers must adapt solvent choice and volumes based on the specific nature of their crude material.

Materials and Equipment
  • Crude this compound (HFSI)

  • Anhydrous recrystallization solvent (e.g., Dichloromethane)

  • Anhydrous anti-solvent (if required, e.g., Hexane)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Büchner funnel and filtration flask

  • Vacuum source

  • Glass stirring rod

  • Watch glass

  • Ice bath

  • Drying oven or vacuum desiccator

Step-by-Step Procedure
  • Dissolution: Place the crude HFSI solid in an appropriately sized Erlenmeyer flask. In a fume hood, add a minimal amount of the chosen hot solvent (e.g., dichloromethane) in portions while stirring and gently heating the mixture. Add just enough solvent to fully dissolve the solid at or near the solvent's boiling point. Adding excess solvent is the most common cause of low yield.[6][11]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration. To prevent premature crystallization in the funnel, use a stemless funnel, pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor, and pour the solution through quickly.[5]

  • Cooling and Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rapid cooling often leads to the formation of small, impure crystals.[4] Once the flask reaches room temperature, place it in an ice-water bath for at least 30 minutes to maximize the crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold anhydrous solvent to rinse away any remaining mother liquor containing impurities.[2] Using warm or room-temperature solvent will redissolve some of the product and reduce the yield.[6]

  • Drying: Continue to draw air through the filter cake for several minutes to partially dry the crystals. Transfer the purified crystals to a watch glass or drying dish and dry them thoroughly under vacuum to remove all residual solvent.[7]

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_main crude Crude HFSI dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Gravity Filtration (If Insoluble Impurities Present) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash impurities Impurities in Mother Liquor vac_filter->impurities Separated dry Dry Under Vacuum wash->dry pure Pure HFSI Crystals dry->pure

Caption: Workflow for the purification of crude HFSI by recrystallization.

Section 3: Troubleshooting Guide

This guide addresses specific issues encountered during the recrystallization of HFSI.

Problem Area 1: Low or No Crystal Yield
  • Q: I have cooled my solution as described, but no crystals have formed. What should I do?

    • A: This is a common issue, often due to either using too much solvent or the solution being supersaturated. [11]

      • Induce Crystallization: First, try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6] If that fails, add a tiny "seed crystal" of pure HFSI to the solution.[11]

      • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[11] Gently heat the solution to boil off a portion of the solvent, then repeat the slow cooling process.[12]

  • Q: My final yield of purified HFSI is disappointingly low. What are the likely causes?

    • A: A low yield typically points to procedural errors.

      • Excess Solvent: The most frequent cause is using too much solvent during the initial dissolution step, which keeps a significant amount of product dissolved in the mother liquor even after cooling.[12]

      • Improper Washing: Washing the collected crystals with solvent that was not ice-cold, or using too large a volume of wash solvent, will dissolve and wash away your purified product.[6]

      • Premature Filtration: Filtering the crystals before crystallization is complete will also result in a low yield. Ensure the solution has been thoroughly cooled in an ice bath.

Problem Area 2: Product Purity Issues
  • Q: My final crystals are discolored (e.g., yellow or brown). How can I remove the color?

    • A: Colored impurities are often large, polar organic molecules.

      • Activated Charcoal: You can try adding a very small amount of activated charcoal (decolorizing carbon) to the hot solution before the hot filtration step.[5] The colored impurities may adsorb onto the carbon particles. Caution: Perform a small-scale test first, as the charcoal can sometimes adsorb the desired product as well.

      • Re-crystallization: A second recrystallization of the discolored crystals is often effective at removing residual impurities.

  • Q: My analytical data (e.g., melting point, titration) indicates the product is still impure. What are my options?

    • A: A single recrystallization may not be sufficient for highly impure crude material.

      • Repeat the Recrystallization: The most straightforward approach is to perform a second recrystallization.

      • Change Solvents: If repeated recrystallizations with the same solvent are ineffective, the impurity may have a very similar solubility profile to HFSI in that solvent. Experiment with a different solvent system.

      • Alternative Purification: For very challenging separations, other purification techniques such as vacuum distillation or chromatography may be necessary.[7][8]

Problem Area 3: Physical Form Issues
  • Q: My product separated as an oily liquid instead of crystallizing ("oiling out"). How can I fix this?

    • A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is cooled too quickly, causing the solute to come out of solution above its melting point. [5][11]

      • Slow Down Cooling: Reheat the solution to re-dissolve the oil. Add a small amount of extra solvent to lower the saturation point slightly. Then, ensure the solution cools as slowly as possible by insulating the flask.[11]

      • Change Solvent: Select a solvent with a lower boiling point.

  • Q: The crystals I obtained are extremely fine, like a powder, and are difficult to filter. How can I grow larger crystals?

    • A: Fine powder-like crystals are a result of rapid crystallization. The key to growing larger, more easily filterable crystals is to slow down the cooling process significantly. Allow the flask to cool to room temperature on the benchtop over several hours before moving it to an ice bath.[4] Ensure the flask remains undisturbed during this time.

Section 4: Data & Purity Assessment

Solvent Selection Guide (Qualitative)
SolventBoiling Point (°C)Suitability for HFSIRationale & Comments
Dichloromethane 39.6Good CandidateHFSI shows high solubility; may require an anti-solvent or precise volume control. Anhydrous grade is essential.[2]
Acetonitrile 82.0Potential CandidateUsed for recrystallizing HFSI salts; its high polarity may make it suitable for the acid form. Empirical testing is required.[7]
Water 100Not RecommendedHFSI is completely soluble in water, making crystallization difficult without a significant change in conditions (e.g., pH, anti-solvent).[13] Risk of hydrolysis.
Ethanol 78.4Potential CandidateUsed for HFSI salts. As a protic solvent, its reactivity with HFSI should be evaluated before use.[7]

Note: This table is for guidance. Solubility must be determined empirically for each batch of crude HFSI.

Methods for Purity Analysis
  • Melting Point Analysis: A pure crystalline solid will exhibit a sharp and narrow melting point range. Impurities typically depress and broaden the melting point range.[4]

  • Titration: As HFSI is a strong acid, its purity can be effectively determined by titration with a standardized base.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR can be used to identify the characteristic signals of HFSI and detect the presence of proton-containing or fluorine-containing impurities.

  • Ion Chromatography: This technique is useful for quantifying anionic impurities such as Cl⁻, F⁻, and SO₄²⁻.

References

  • This compound Potassium Salt - 588668-97-7. (n.d.). Retrieved from [Link]

  • LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Retrieved from [Link]

  • Problems with Recrystallisations - University of York. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • US10734664B1 - Purified hydrogen bis(fluorosulfonyl)imide (HFSI) products, methods of... - Google Patents. (n.d.).
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization1. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • US8722005B1 - Synthesis of hydrogen bis(fluorosulfonyl)imide - Google Patents. (n.d.).

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Technical Support Center: Purification of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide (HFPSI). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this highly acidic and reactive compound. The protocols and explanations provided are designed for researchers, scientists, and drug development professionals aiming to achieve high purity for their experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HFPSI) and what are its critical properties?

This compound, with the molecular formula C₃HF₆NO₄S₂, is a synthetic, highly fluorinated superacid.[1][2] Its structure, featuring two strongly electron-withdrawing sulfonyl groups (-SO₂) and a hexafluoropropane backbone, imparts exceptional thermal and chemical stability.[3][4] This compound is often used as a catalyst, an electrolyte additive in high-performance lithium-ion batteries, and a precursor in the synthesis of fluorinated polymers and pharmaceuticals.[3]

Key properties are summarized below:

PropertyValueSource
Molecular Weight 293.16 g/mol [1][2]
Appearance White or colorless to light yellow powder or liquid[3]
Key Hazard H314: Causes severe skin burns and eye damage[1][2]
Key Hazard H318: Causes serious eye damage[1][2]

Due to its corrosive nature, handling must be performed with extreme caution, utilizing appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat. All manipulations should be conducted within a certified chemical fume hood.[1]

Q2: My crude HFPSI sample has arrived. What are the likely impurities I should anticipate?

Impurities in crude HFPSI typically originate from its synthesis, which often involves the fluorination of a hydrocarbon precursor followed by sulfonylation and cyclization.[5] The nature and quantity of these impurities can vary significantly based on the synthetic route and workup procedure.

Common Potential Impurities in Crude HFPSI:

Impurity ClassSpecific ExamplesRationale
Unreacted Starting Materials 1,1,2,2-tetrafluoroethane derivativesIncomplete initial fluorination or subsequent reactions.[4][5]
Residual Reagents Chlorosulfonic acid, Sulfur trioxide, Trifluoromethanesulfonic acidExcess reagents used during the sulfonylation step.[5]
Partially Reacted Intermediates Mono-sulfonylated fluoropropanesIncomplete reaction during the formation of the disulfonimide ring.
Solvents Acetonitrile, Dichloromethane, Fluorinated solventsResidual solvents from the reaction or initial workup.[3][5]
Degradation Products Colored, high-molecular-weight speciesCan form during synthesis if temperatures are not carefully controlled.

Identifying the specific impurities present through analytical techniques is the first critical step before selecting a purification strategy.

Troubleshooting Guide: Step-by-Step Purification Protocols

This section addresses specific problems you may encounter during the purification of HFPSI, providing both the causal explanation and a detailed experimental protocol.

Problem 1: My HFPSI sample is discolored (e.g., yellow to brown). How do I remove colored impurities?

Causality: Discoloration is typically caused by high-molecular-weight, conjugated organic impurities or degradation byproducts. These species are often present in low concentrations but are highly chromophoric. Activated charcoal is an excellent adsorbent for such molecules due to its high surface area and porous structure.

Solution: Recrystallization with an activated charcoal treatment. This method leverages differences in solubility between HFPSI and the impurities in a chosen solvent system at different temperatures.[6]

Experimental Protocol: Decolorizing Recrystallization

  • Solvent Selection: Choose a solvent (or solvent pair) in which HFPSI is highly soluble at elevated temperatures but poorly soluble at low temperatures. Common choices for fluorinated compounds include solvent pairs like dichloromethane/pentane or specialized fluorinated solvents.[7][8]

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the crude HFPSI in the minimum amount of the hot solvent.

  • Charcoal Treatment: Once dissolved, remove the flask from the heat source and allow it to cool slightly to prevent violent boiling upon addition. Add a small amount of activated charcoal (approximately 1-2% of the sample's weight) to the solution.[6]

  • Reheat and Hot Filtration: Gently reheat the mixture to boiling for 5-10 minutes. While hot, filter the solution by gravity through a fluted filter paper to remove the activated charcoal and any insoluble impurities. This step must be performed quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath or refrigerator.

  • Isolation and Drying: Collect the purified crystals via suction filtration, washing them with a small amount of cold solvent. Dry the crystals under high vacuum to remove any residual solvent.

G cluster_dissolution Step 1: Dissolution & Treatment cluster_filtration Step 2: Filtration cluster_crystallization Step 3: Crystallization & Isolation crude Crude HFPSI (Discolored) dissolve Dissolve in min. hot solvent crude->dissolve add_charcoal Add Activated Charcoal dissolve->add_charcoal hot_filter Hot Gravity Filtration add_charcoal->hot_filter impurities_out Colored Impurities (Adsorbed on Charcoal) hot_filter->impurities_out Removed cool Cool Filtrate Slowly hot_filter->cool suction_filter Suction Filtration cool->suction_filter pure_solid Pure HFPSI (Crystals) suction_filter->pure_solid G sep_funnel Separatory Funnel Organic Layer (DCM) Aqueous Layer (Water) product Purified HFPSI (in Organic Layer) sep_funnel:f0->product Retain & Dry waste Aqueous Waste (Impurities Removed) sep_funnel:f1->waste Drain & Discard organic_contents Contains: • HFPSI • Organic Impurities organic_contents->sep_funnel:f0 aqueous_contents Contains: • Water-Soluble  Acid Impurities aqueous_contents->sep_funnel:f1

Figure 2. Logic of liquid-liquid extraction for removing water-soluble acids.

Problem 3: How can I remove volatile impurities like residual solvents?

Causality: Solvents used in synthesis or purification can become trapped within the solid matrix of the product. Even after filtration, significant amounts may remain.

Solution: High-vacuum drying or, for liquid products, fractional distillation. For solid HFPSI, applying a high vacuum lowers the boiling point of the entrapped solvents, allowing them to evaporate at or slightly above room temperature. For fluorinated compounds specifically, distillation can be highly effective, but care must be taken as they can form azeotropes (mixtures with a constant boiling point), which can complicate separation. [9][10][11] Experimental Protocol: High-Vacuum Drying

  • Setup: Place the solid HFPSI in a suitable flask (e.g., a round-bottom flask).

  • Connection: Connect the flask to a high-vacuum line, preferably through a cold trap (cooled with liquid nitrogen or dry ice/acetone) to protect the vacuum pump from corrosive vapors.

  • Evacuation: Gradually apply the vacuum to the system.

  • Drying: Allow the sample to dry under high vacuum for several hours or until a constant weight is achieved. Gentle heating with a water bath (e.g., 30-40 °C) can accelerate the removal of less volatile solvents, but care must be taken to avoid decomposition or sublimation of the product.

Problem 4: How do I confirm the final purity of my HFPSI?

Causality: A single purification method may not remove all impurities. Therefore, orthogonal analytical techniques are required to validate the purity and confirm the identity of the final product.

Solution: A combination of spectroscopic and chromatographic methods provides a comprehensive assessment of purity.

Recommended Analytical Workflow:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence and integration of the single acidic proton.

    • ¹⁹F NMR: This is crucial for fluorinated compounds. It will confirm the hexafluoropropane structure and is highly sensitive to any fluorine-containing impurities.

    • ¹³C NMR: Provides information on the carbon backbone.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for separating and identifying trace-level impurities. It is widely used for the analysis of sulfonamides and related compounds. [12][13]A suitable method can provide both the retention time of the main component and the mass-to-charge ratio of any co-eluting impurities.

  • Acid-Base Titration: As HFPSI is a strong acid, its purity can be accurately determined by titrating a known weight of the sample with a standardized basic solution (e.g., NaOH). [3]This provides a quantitative measure of the active acidic content.

G cluster_analysis Purity & Identity Confirmation cluster_results Assessment start Purified HFPSI Sample nmr NMR Spectroscopy (¹H, ¹⁹F, ¹³C) start->nmr lcms LC-MS start->lcms titration Acid-Base Titration start->titration result_nmr Structural Confirmation nmr->result_nmr result_lcms Trace Impurity Profile lcms->result_lcms result_titration Quantitative Purity (%) titration->result_titration final Final Purity Report result_nmr->final result_lcms->final result_titration->final

Figure 3. Recommended analytical workflow for purity verification.

References

  • Wiist, H. A. (1963). Distillation process for fluorocarbons. U.S. Patent No. 3,101,304.
  • Downing, R. C. (1963). Distillation process for fluorocarbons. U.S. Patent No. 3,101,304.
  • Living Whole. (2023, November 15). Does Distillation Effectively Remove PFAS from Drinking Water? Living Whole. [Link]

  • My Pure Water. (2011, March 10). The Truth About Fluoride, Part 4. My Pure Water. [Link]

  • Wikipedia contributors. (n.d.). Acid–base extraction. Wikipedia. [Link]

  • Stein, L., & Plurien, P. (1961). Purification of Fluorine by Distillation. SciSpace. [Link]

  • University of California, Davis. (n.d.). Recrystallization. UC Davis Chem Wiki. [Link]

  • California State University, Fullerton. (n.d.). Acid-Base Extraction. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). Lithium this compound. PubChem Compound Database. [Link]

  • Bilandžić, N., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 484. [Link]

  • LibreTexts Chemistry. (2022, June 21). Acid-Base Extraction. [Link]

  • Aganoo. (n.d.). This compound potassium salt. Aganoo. [Link]

  • Saito, S., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, 83(15), 6093–6099. [Link]

  • LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]

  • Organic Chemistry Tutor. (2020, March 21). Acid-Base Extraction Tutorial. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Schröder, H. F. (2003). Determination of fluorinated surfactants and their metabolites in sewage sludge samples by liquid chromatography with mass spectrometry and tandem mass spectrometry after pressurised liquid extraction and separation on fluorine-modified reversed-phase sorbents. Journal of Chromatography A, 1020(1), 131-151. [Link]

  • Bilandžić, N., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PubMed. [Link]

  • LookChem. (n.d.). This compound potassium salt. LookChem. [Link]

  • Halocarbon Products Corporation. (2006). Purification of 1,1,1,3,3,3-hexafluoroisopropanol.
  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. [Link]

  • Reddit. (2024, October 17). Recrystallization Issues. r/Chempros. [Link]

  • Lee, J., et al. (2020). Solubility Measurement and Recrystallization Process Design for 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane (AF4) Purification. Processes, 8(11), 1403. [Link]

Sources

effect of moisture on the performance of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide electrolytes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide and its salt derivatives (e.g., Lithium or Potassium salts) in electrolyte formulations. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of moisture and its impact on experimental outcomes. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve common issues, ensuring the integrity and reproducibility of your results.

Introduction: The Critical Impact of Moisture

This compound and its corresponding salts are high-performance electrolyte components prized for their thermal stability and wide electrochemical window, making them suitable for high-voltage applications.[1] However, like most non-aqueous electrolyte systems, their performance is exquisitely sensitive to contaminants, with water being a primary adversary.

Even trace amounts of moisture can initiate a cascade of detrimental reactions, leading to electrolyte degradation, compromised electrode surfaces, and ultimately, cell failure.[2][3] Understanding the mechanisms of moisture-induced failure and implementing rigorous control strategies are paramount for success. This guide is structured to address the most common challenges you may face.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common queries related to moisture in this compound electrolyte systems.

Q1: Why is my baseline electrochemical data (e.g., CV scan) showing unexpected peaks or high background currents?

A1: Unexplained electrochemical activity is often one of the first indicators of a contaminated electrolyte. Moisture can lead to several issues visible in a cyclic voltammogram:

  • Electrolyte Decomposition: Water can react with the sulfonimide salt or the solvent, especially at higher potentials, creating electrochemically active byproducts that produce spurious peaks.[4]

  • Increased Conductivity of Impurities: The presence of water and its byproducts can increase the background current, masking the true electrochemical signals of your analyte.

  • Electrode Surface Reactions: Moisture can contribute to the formation of a resistive or unstable Solid Electrolyte Interphase (SEI) on the anode or a Cathode Electrolyte Interphase (CEI) on the cathode, altering the charge-transfer kinetics observed in the CV.[2]

Q2: I'm observing a gradual decrease in my battery cell's capacity and Coulombic efficiency over a few cycles. Could moisture be the cause?

A2: Absolutely. This is a classic symptom of moisture contamination. The degradation process is often multifaceted:

  • Hydrolysis of the Salt: While fluorinated sulfonimides are more hydrolytically stable than salts like LiPF₆, they are not entirely immune.[5] Hydrolysis can consume the active salt and generate acidic species. These acids can then attack the electrode materials, leading to transition metal dissolution from the cathode and a breakdown of the SEI layer on the anode.[6] This continuous parasitic reaction consumes active lithium and electrolyte components, leading to capacity fade.[3]

  • Unstable SEI Formation: Water actively participates in the initial SEI formation. An excess of water leads to a thicker, more resistive, and mechanically unstable SEI.[2] This unstable layer can crack and repair itself during cycling, continuously consuming lithium and leading to low Coulombic efficiency.

Q3: What is the acceptable level of moisture in my this compound electrolyte?

A3: For high-performance applications, particularly in lithium-ion batteries, the water content should be kept as low as practically possible.

  • General Recommendation: < 20 ppm (parts per million)

  • High-Voltage (>4.5V) or High-Precision Experiments: < 10 ppm Achieving and maintaining these low levels requires stringent handling protocols, including the use of a glovebox with a controlled inert atmosphere.

Q4: Can I visually inspect the electrolyte for moisture contamination?

A4: Visual inspection is unreliable for detecting trace moisture. By the time you observe visual changes—such as cloudiness, precipitation, or color change—the electrolyte is likely severely compromised. The only reliable method for quantifying water content is through analytical techniques like Karl Fischer titration.[7]

Part 2: Troubleshooting Guide: Diagnosing and Resolving Moisture Issues

This section provides a systematic approach to troubleshooting common problems linked to moisture contamination.

Issue 1: Inconsistent or Non-Reproducible Electrochemical Measurements
  • Symptoms:

    • Shifting peak potentials in cyclic voltammetry.

    • Varying peak currents between identical experiments.

    • High and fluctuating open-circuit voltage.

    • Inconsistent impedance spectra, particularly a growing charge-transfer resistance.

  • Potential Cause:

    • Variable moisture levels in the electrolyte, solvents, or on cell components.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent electrochemical results.

Issue 2: Poor Cycling Performance (Rapid Capacity Fade)
  • Symptoms:

    • Significant drop in discharge capacity within the first 50 cycles.

    • Coulombic efficiency below 99% (after initial formation cycles).

    • Increasing cell polarization (voltage gap between charge and discharge curves widens).

  • Potential Cause:

    • Moisture-induced electrolyte decomposition and subsequent damage to electrode interfaces.

  • Diagnostic Steps & Solutions:

    • Confirm Moisture Level: Before cell assembly, perform a Karl Fischer titration on a sample of your electrolyte batch. If it is above the recommended limit, the entire batch is suspect.

    • Post-Mortem Analysis: If possible, disassemble a failed cell inside a glovebox. Look for signs of electrode degradation, such as discoloration of the separator or a dark, thick coating on the anode.

    • Component Check: Moisture can be introduced from sources other than the liquid electrolyte. Ensure all components (electrodes, separator, cell hardware) are rigorously dried before being brought into the glovebox. (See Protocol 2).

    • Glovebox Integrity: Verify the integrity of your glovebox atmosphere. Ensure the oxygen and moisture levels are consistently below 1 ppm. Check for leaks and ensure proper regeneration of the purifier.

Part 3: Key Experimental Protocols

Adherence to validated protocols is the best defense against moisture-related issues.

Protocol 1: Measuring Moisture Content via Coulometric Karl Fischer Titration

This is the gold standard for accurately determining trace water content in non-aqueous electrolytes.[8]

  • Principle: The Karl Fischer reagent contains iodine, sulfur dioxide, and a base, which selectively react with water in a redox reaction. In the coulometric method, iodine is electrochemically generated at the anode. The total charge passed to generate the iodine that stoichiometrically reacts with all the water in the sample is measured, which, via Faraday's law, gives a precise and absolute measure of the water content.[2][8] This method is ideal for the expected ppm-level moisture content in electrolytes.[8]

  • Step-by-Step Methodology:

    • Instrument Preparation: Ensure the Karl Fischer titrator is clean, dry, and the titration cell is filled with fresh, appropriate Karl Fischer reagent (anode and cathode solutions). Many commercial reagents are formulated for battery electrolytes; select one that is compatible with carbonate solvents and sulfonimide salts.[9]

    • System Conditioning: Allow the instrument to run a pre-titration sequence to eliminate any ambient moisture within the titration cell until a stable, low drift rate is achieved.

    • Sample Extraction: Inside an argon-filled glovebox, use a clean, dry, gas-tight syringe to draw a precise volume (typically 1 mL) of the this compound electrolyte.

    • Sample Injection: Quickly transfer the syringe from the glovebox to the Karl Fischer titrator. Insert the needle through the septum of the titration cell and inject the sample. Ensure the needle tip is submerged in the anolyte.

    • Titration: Start the titration. The instrument will automatically perform the titration and calculate the water content, usually displaying the result in ppm or µg of water.

    • Validation: Run at least three replicate measurements for each electrolyte batch to ensure the result is consistent.

Protocol 2: Drying Electrolyte Components and Assembling Cells

Rigorous drying of all components is non-negotiable.

  • Step-by-Step Methodology:

    • Solvents and Salts:

      • The this compound salt should be purchased in an anhydrous grade and stored in an inert atmosphere. If contamination is suspected, it can be dried under high vacuum (<10 mTorr) at an elevated temperature (e.g., 80-120°C) for 24-48 hours. Note: Always check the manufacturer's data sheet for the salt's thermal decomposition temperature.

      • Battery-grade solvents (e.g., EC, EMC, DMC) are typically supplied with very low water content. To further reduce moisture, they can be passed through a column of activated molecular sieves (3Å or 4Å) inside a glovebox.

    • Electrodes and Separators:

      • Place electrodes and separators in a vacuum oven.

      • Heat under a dynamic vacuum. Typical conditions are 80-120°C for at least 12 hours. This removes adsorbed surface water.

    • Cell Hardware:

      • All cell components (casings, spacers, springs) should be thoroughly cleaned with a solvent like acetone and then dried in a conventional oven at >100°C for several hours.

      • Transfer the hot components into the antechamber of the glovebox while still warm to minimize moisture adsorption as they cool.

    • Final Assembly:

      • Transfer all dried components directly into the main chamber of a glovebox with a continuously purified argon atmosphere (H₂O < 1 ppm, O₂ < 1 ppm).

      • Allow components to reach thermal equilibrium within the glovebox before assembling the cell to prevent pressure changes.

Part 4: Mechanistic Insights

Understanding the "why" behind these protocols is key to developing expertise.

Moisture-Induced Degradation Pathway

While the exact hydrolysis kinetics of this compound are not as extensively documented as for LiPF₆, the general mechanism for sulfonimides in the presence of water involves a nucleophilic attack on the sulfur atom.

G cluster_0 Initiation: Moisture Contamination cluster_1 Hydrolysis Reaction cluster_2 Secondary Damage H2O H₂O (Water) Sulfonimide [N(SO₂C₃F₆SO₂)⁻] H2O->Sulfonimide Nucleophilic Attack Degradation_Products Acidic Species (e.g., H₂SO₄, HF analogs) + Sulfonamides Sulfonimide->Degradation_Products Slow Hydrolysis Cathode Cathode Material Degradation_Products->Cathode Attacks Cathode Anode_SEI Anode SEI Degradation_Products->Anode_SEI Destabilizes Anode SEI Failure Cell Failure (Capacity Fade) Cathode->Failure Transition Metal Dissolution Anode_SEI->Failure Continuous SEI Reformation

Caption: Plausible degradation pathway initiated by moisture in a sulfonimide-based electrolyte.

This process, while potentially slower than with other salts, is inexorable and autocatalytic, as the acidic byproducts can accelerate further electrolyte decomposition.[6]

Summary Data Table

ParameterRecommended LimitCritical LimitConsequence of Exceeding Limit
Moisture Content < 20 ppm> 50 ppmRapid capacity fade, poor Coulombic efficiency, safety hazards.
Glovebox H₂O < 1 ppm> 5 ppmCompromises all "anhydrous" components and procedures.
Glovebox O₂ < 1 ppm> 10 ppmCan lead to oxidative decomposition of electrolyte components.

References

  • Development of Karl Fischer Reagents. (n.d.).
  • Lithium fluorinated sulfonimide-based solid polymer electrolytes for Li || LiFePO4 cell: The impact of anionic structure. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Influence of Cell Opening Methods on Electrolyte Removal during Processing in Lithium-Ion Battery Recycling. (2022). MDPI. Retrieved January 18, 2026, from [Link]

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  • Drying Potassium Fluoride. (2016). Reddit. Retrieved January 18, 2026, from [Link]

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  • Method of drying organic liquid electrolytes. (2006). Google Patents.
  • Effect of Water Concentration in LiPF6-Based Electrolytes on the Formation, Evolution, and Properties of the Solid Electrolyte Interphase on Si Anodes. (2020). ACS Applied Materials & Interfaces. Retrieved January 18, 2026, from [Link]

  • Thermal Stability and the Effect of Water on Hydrogen Fluoride Generation in Lithium-Ion Battery Electrolytes Containing LiPF6. (2022). MDPI. Retrieved January 18, 2026, from [Link]

  • What Makes Electrolytes Unstable at High Voltage? (2025). Patsnap Eureka. Retrieved January 18, 2026, from [Link]

  • Thermodynamic Water Activity Explains the Unusual Electrochemical Stability of Aqueous Deep Eutectic Solvents. (2021). Advanced Materials Interfaces. Retrieved January 18, 2026, from [Link]

  • Impact of Perfluoroalkyl(sulfonyl)Imide Anion Structure in Ionic Liquid-Solvate Ionic Liquid Electrolytes on Thermophysical Properties and Lithium Solvation. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Moisture Stability of Sulfide Solid-State Electrolytes. (2022). Frontiers in Energy Research. Retrieved January 18, 2026, from [Link]

  • Understanding and Mitigating the Dissolution and Delamination Issues Encountered with High-Voltage LiNi0.5Mn1.5O4. (2023). MDPI. Retrieved January 18, 2026, from [Link]

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Technical Support Center: Optimizing Ionic Conductivity in 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide (HFPDSI) Based Electrolytes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide (HFPDSI) based electrolytes. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the challenge of poor ionic conductivity often encountered with this promising but complex system.

The lithium salt of HFPDSI, Li-HFPDSI, offers potential advantages in terms of thermal and electrochemical stability.[1] However, achieving high ionic conductivity, a critical parameter for battery performance, can be a significant hurdle.[2] This guide will walk you through the underlying causes of low conductivity and provide actionable, evidence-based strategies to optimize your electrolyte formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HFPDSI) and why is it used in electrolytes?

A1: this compound (HFPDSI) is a fluorinated compound that, in its salt form (commonly as a lithium salt, Li-HFPDSI), is explored as an electrolyte component in lithium-ion batteries. Its fluorinated structure is intended to enhance thermal and electrochemical stability, particularly under high voltage conditions.[1]

Q2: What are the primary factors that contribute to poor ionic conductivity in Li-HFPDSI based electrolytes?

A2: Poor ionic conductivity in these systems typically stems from a combination of factors:

  • High Ion Pairing: The interaction between the lithium cation (Li+) and the large HFPDSI anion can be strong, leading to the formation of neutral ion pairs that do not contribute to charge transport.

  • High Viscosity: The choice of solvent and the dissolution of the Li-HFPDSI salt can lead to a viscous electrolyte solution, which impedes the movement of ions.

  • Suboptimal Salt Concentration: Both too low and too high salt concentrations can negatively impact ionic conductivity.[3] At low concentrations, there are insufficient charge carriers. At very high concentrations, increased viscosity and ion pairing can reduce ion mobility.[4][5]

  • Solvent Properties: The dielectric constant, viscosity, and solvating ability of the solvent system play a crucial role. Solvents with low dielectric constants may not effectively dissociate the Li-HFPDSI salt, leading to lower concentrations of free ions.

Q3: What is a typical target range for ionic conductivity in a liquid electrolyte for lithium-ion batteries?

A3: For most commercial applications using liquid electrolytes, a room temperature ionic conductivity in the range of 10 mS/cm is considered excellent.[6] For specialized applications or developmental systems, values above 1 mS/cm are often targeted as a starting point.[6]

Troubleshooting Guide: Addressing Poor Ionic Conductivity

This section provides a structured approach to diagnosing and resolving issues of low ionic conductivity in your Li-HFPDSI based electrolytes.

Issue 1: Ionic conductivity is significantly lower than expected (<1 mS/cm at room temperature).

Possible Cause: Suboptimal solvent system leading to poor salt dissociation and high viscosity.

Troubleshooting Steps:

  • Re-evaluate your solvent choice. The solvent system is paramount. While traditional carbonate solvents like ethylene carbonate (EC), dimethyl carbonate (DMC), and diethyl carbonate (DEC) are common, their properties can limit performance at different temperatures.[7]

    • Consider co-solvents: Introduce a low-viscosity co-solvent to your formulation. For instance, mixing a high-dielectric constant solvent like EC (which aids in salt dissociation) with a low-viscosity solvent like DMC or DEC can strike a balance between ion availability and mobility.[7]

    • Explore alternative solvents: Research has shown that solvents like N-methyl-2-pyrrolidone can lead to high ionic conductivity in gel polymer electrolytes.[8]

  • Verify Solvent Purity and Water Content. Water is a significant contaminant that can react with electrolyte components and affect performance.

    • Protocol: Use anhydrous solvents with water content below 100 ppm.[9] Karl Fischer titration is the standard method for verifying water content.[9]

Logical Relationship Diagram: Solvent System Optimization

G cluster_solvent Solvent System High_Dielectric_Solvent High Dielectric Constant (e.g., EC) Salt_Dissociation Promotes Salt Dissociation High_Dielectric_Solvent->Salt_Dissociation Low_Viscosity_Solvent Low Viscosity (e.g., DMC, DEC) Ion_Mobility Enhances Ion Mobility Low_Viscosity_Solvent->Ion_Mobility Optimized_Conductivity Optimized Ionic Conductivity Salt_Dissociation->Optimized_Conductivity Ion_Mobility->Optimized_Conductivity

Caption: Balancing solvent properties for optimal conductivity.

Issue 2: Ionic conductivity decreases at higher salt concentrations.

Possible Cause: Increased ion pairing and viscosity are overwhelming the increase in charge carrier concentration.

Troubleshooting Steps:

  • Perform a Concentration Optimization Study. Systematically vary the concentration of Li-HFPDSI in your chosen solvent system to find the optimal point.

    • Experimental Workflow: Prepare a series of electrolytes with varying salt concentrations (e.g., 0.5 M, 0.8 M, 1.0 M, 1.2 M, 1.5 M). Measure the ionic conductivity of each at a constant temperature. The conductivity will typically increase to a maximum and then decrease.[6]

Data Presentation: Example of Concentration Optimization

Li-HFPDSI Concentration (mol/L)Ionic Conductivity (mS/cm) at 25°CViscosity (cP)
0.54.22.5
0.86.83.1
1.08.54.0
1.27.95.2
1.56.17.8
  • Introduce Additives to Mitigate Ion Pairing. Certain additives can interact with the ions to facilitate their dissociation and transport.

    • Anion Acceptors: Boron-based compounds can complex with the HFPDSI anion, freeing up the Li+ ion for transport.[10]

    • Cation Solvating Agents: Small amounts of crown ethers or glymes can preferentially solvate Li+ ions, though their impact on the electrode interfaces must be carefully evaluated.

    • Inorganic Nanoparticles: The addition of nano-sized insulating oxides like SiO₂, TiO₂, or Al₂O₃ can sometimes enhance ionic conductivity by providing alternative pathways for ion transport and disrupting ion pairing.[10][11]

Experimental Workflow: Evaluating Additives

G Start Prepare Baseline Electrolyte (Optimized Concentration) Add_Additive Introduce Additive (e.g., 1-5 wt%) Start->Add_Additive Measure_Conductivity Measure Ionic Conductivity (Electrochemical Impedance Spectroscopy) Add_Additive->Measure_Conductivity Compare Compare with Baseline Measure_Conductivity->Compare Improved Conductivity Improved Compare->Improved Yes Not_Improved No Improvement or Worse Compare->Not_Improved No Optimize_Additive Optimize Additive Concentration Improved->Optimize_Additive Select_New_Additive Select Different Additive Not_Improved->Select_New_Additive Select_New_Additive->Add_Additive

Caption: Workflow for screening and optimizing additives.

Issue 3: Poor performance at low temperatures.

Possible Cause: Increased electrolyte viscosity and reduced ion mobility at lower temperatures.

Troubleshooting Steps:

  • Incorporate a Low Freezing Point Co-solvent. Solvents like ethylene acetate can be added to improve low-temperature performance.[7] However, be mindful that this can sometimes slightly reduce the overall conductivity at room temperature.[7]

  • Temperature-Dependent Conductivity Measurements. Characterize the ionic conductivity of your electrolyte across a range of temperatures (e.g., from -20°C to 60°C). This will provide an Arrhenius plot and allow you to determine the activation energy for ion transport, offering insights into the limiting factors at low temperatures.[12]

Experimental Protocols

Protocol 1: Preparation of Li-HFPDSI Based Electrolyte

Materials:

  • Li-HFPDSI salt (dried under vacuum at an appropriate temperature before use)[9]

  • Anhydrous battery-grade solvents (e.g., EC, DMC, DEC)

  • Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

Procedure:

  • Inside the glovebox, accurately weigh the desired amount of Li-HFPDSI salt into a clean, dry glass vial.

  • Using a calibrated pipette, add the calculated volume of the primary solvent (e.g., EC).

  • If using co-solvents, add the appropriate volumes of each.

  • Seal the vial and stir the mixture on a magnetic stir plate at room temperature until the salt is completely dissolved, resulting in a clear, homogeneous solution.

  • Allow the electrolyte to rest for several hours to ensure thermal equilibrium before use.

Protocol 2: Measurement of Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)

Equipment:

  • Potentiostat with EIS capability

  • Conductivity cell with two parallel platinum or stainless steel electrodes of a known geometry

  • Temperature-controlled chamber

Procedure:

  • Calibrate the conductivity cell using a standard KCl solution of known conductivity to determine the cell constant.

  • Inside the glovebox, fill the conductivity cell with the prepared Li-HFPDSI electrolyte.

  • Place the filled cell inside the temperature-controlled chamber and allow it to equilibrate at the desired temperature for at least 30 minutes.

  • Connect the cell to the potentiostat and perform an EIS measurement over a suitable frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

  • The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

  • Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A), where L is the distance between the electrodes and A is the electrode area (or use the predetermined cell constant).

References

  • Investigation of Ionic Conductivity of Electrolytes for Anode-Free Lithium-Ion Batteries by Impedance Spectroscopy. MDPI.
  • This compound Potassium Salt. Benchchem.
  • Ionic Conduction Mechanism in High Concentration Lithium Ion Electrolytes. The Royal Society of Chemistry.
  • Study of Solvent Effect on PVDF-HFP Gel Polymer Electrolyte Containing Ionic Liquid Pyr1,4TFSI for Lithium Batteries Applic
  • The factors affecting ionic conductivity.
  • Ionic Conduction Mechanism in High Concentration Lithium Ion Electrolytes. The Royal Society of Chemistry.
  • Study of Solvent Effect on PVDF‐HFP Gel Polymer Electrolyte Containing Ionic Liquid Pyr 1,4 TFSI for Lithium Batteries Application.
  • The problems with solid-state sodium ion b
  • Ionic Conductivity: How Smoothly Lithium Ions Move in Your B
  • Li Ion Conducting Polymer Gel Electrolytes Based on Ionic Liquid/PVDF-HFP Blends. PMC.
  • Preparation and characterization of different electrolytes. a) Room temperature ionic conductivity and mechanical properties of GPEs. b) Chronoamperometry profile of K.
  • What are the additives to improve electrolyte conductivity?. tycorun.
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Validation & Comparative

1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide vs TFSI as an electrolyte salt

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide (HFSI) and TFSI as Electrolyte Salts

Introduction: The Critical Role of the Anion in Electrolyte Performance

In the pursuit of next-generation energy storage systems, particularly high-energy-density lithium-ion batteries, the electrolyte is a pivotal component that dictates performance, safety, and lifespan. The choice of the lithium salt, and specifically its anion, is a critical determinant of the electrolyte's fundamental properties. For years, Bis(trifluoromethanesulfonyl)imide (TFSI) has been a benchmark anion in research due to its high thermal stability, electrochemical resistance, and good ionic conductivity.[1][2] However, the quest for electrolytes that can enable stable cycling of high-voltage cathodes and lithium metal anodes has driven the exploration of novel anion structures.

One such promising alternative is this compound (HFSI). Structurally related to the well-studied Bis(fluorosulfonyl)imide (FSI), HFSI features a cyclic design with a fluorinated propane backbone. This guide provides a comprehensive, data-supported comparison between HFSI and the conventional TFSI, offering researchers and materials scientists a detailed analysis of their respective strengths and weaknesses as electrolyte salts. We will delve into their fundamental properties, key performance metrics, and the experimental methodologies used for their evaluation.

Molecular Structure: A Tale of Two Imides

The distinct chemical structures of the HFSI and TFSI anions are the origin of their differing physicochemical properties. TFSI is a linear imide with two trifluoromethyl (-CF₃) groups, while HFSI possesses a cyclic structure where a hexafluoropropane bridge links the two sulfonyl groups.

dot graph "Molecular_Structures" { layout=neato; node [shape=none, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} end_dot Caption: Chemical structures of TFSI and HFSI anions.

This structural difference has significant implications. The TFSI anion has more rotational freedom, while the cyclic nature of HFSI imparts greater rigidity. This rigidity can influence solvation behavior, ionic mobility, and interactions at the electrode-electrolyte interface.

Table 1: Fundamental Physicochemical Properties

PropertyThis compound (HFSI) AnionBis(trifluoromethanesulfonyl)imide (TFSI) Anion
Molecular Formula C₃F₆NO₄S₂⁻[3][4]C₂F₆NO₄S₂⁻[2][5]
Molar Mass 291.15 g/mol (for the anion)[3]280.14 g/mol (for the anion)[2]
Appearance (of Lithium Salt) White or colorless to light yellow powder[3]White solid/powder[6]
Key Structural Feature Cyclic, rigid hexafluoropropane backboneAcyclic, flexible trifluoromethyl groups

Comparative Analysis of Key Electrolyte Performance Metrics

The suitability of a salt for a battery electrolyte is judged by several key performance indicators. Here, we compare HFSI and TFSI across these critical metrics.

Ionic Conductivity

Why it matters: High ionic conductivity ensures rapid ion transport between the anode and cathode, which is essential for achieving high power density and good rate capability in a battery. It is influenced by ion mobility, viscosity, and the degree of salt dissociation.

HFSI vs. TFSI: Direct comparative data for HFSI is emerging, but strong inferences can be drawn from its close structural analog, FSI. Studies consistently show that FSI-based electrolytes exhibit higher ionic conductivity than their TFSI counterparts.[7][8] This is often attributed to the lower viscosity of FSI-based electrolytes and a weaker interaction between the lithium cation (Li⁺) and the FSI anion, leading to more mobile charge carriers.[8] Given the structural similarities, it is reasonable to expect that HFSI-based electrolytes would also exhibit competitive, if not superior, ionic conductivity compared to TFSI-based systems under similar conditions. For instance, a 0.85 M solution of LiFSI in EC/DMC was found to have a conductivity of 12 mS/cm at 25°C, higher than the 9 mS/cm observed for a 1M LiTFSI solution in the same solvent system.[9]

Electrochemical Stability Window (ESW)

Why it matters: The ESW defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. A wider ESW is a prerequisite for developing high-voltage batteries ( > 4.2 V), which offer higher energy density.[10]

HFSI vs. TFSI: TFSI is well-known for its excellent anodic stability, often stable up to ~4.5-5.0 V vs. Li/Li⁺, making it suitable for high-voltage applications.[11] FSI-based electrolytes, while excellent for anode compatibility, have historically shown lower oxidative stability compared to TFSI.[8][12] However, this can be highly dependent on the solvent system and concentration. In some polymerized ionic liquid electrolytes, systems containing FSI demonstrated higher oxidation stabilities (4.2 V) compared to those with only TFSI (3.4–3.7 V).[12][13] The cyclic and highly fluorinated structure of HFSI is designed to enhance oxidative stability compared to FSI, potentially offering a better balance between anodic and cathodic performance. The stability of the S-C bond is generally higher than the S-F bond, suggesting that imides without an S-F bond, like TFSI and HFSI, could offer advantages.[14]

Thermal Stability

Why it matters: The thermal stability of the electrolyte salt is paramount for battery safety. Salts that decompose at lower temperatures can trigger exothermic reactions, leading to thermal runaway.

HFSI vs. TFSI: TFSI is renowned for its exceptional thermal stability, with LiTFSI salt being stable up to 300°C.[15] This makes it a very safe option for a wide range of operating temperatures. In contrast, LiFSI, the closest analog to LiHFSI, generally exhibits lower thermal stability than LiTFSI.[8][12] The decomposition temperature can be influenced by salt purity, with impurities potentially lowering the stability.[16][17][18] While HFSI's cyclic structure may enhance its stability over linear FSI, LiTFSI is generally considered the more thermally robust salt.

Electrode Compatibility

Anode Interface (SEI Formation): The stability of the lithium metal anode relies on the formation of a stable and uniform Solid Electrolyte Interphase (SEI). An ideal SEI allows for efficient Li⁺ transport while blocking electrons, preventing continuous electrolyte decomposition and dendritic lithium growth. Imide anions like FSI and TFSI are known to participate in SEI formation, often creating a LiF-rich interface that is beneficial for stabilizing the anode.[14] FSI, in particular, is noted for its ability to form a robust SEI, leading to improved cycling efficiency of lithium metal anodes.[19]

Cathode Interface (High-Voltage Operation): At high operating voltages, electrolytes can oxidize on the cathode surface, and the aluminum current collector can corrode. FSI-based electrolytes have shown a distinct advantage in passivating the aluminum current collector, preventing its corrosion above 4.2 V, a significant issue for many TFSI-based electrolytes.[8] This protective effect is a key driver for the adoption of FSI-type anions in high-voltage systems. HFSI, sharing the core sulfonyl imide structure, is expected to offer similar benefits in protecting the cathode and current collector.

Experimental Protocols for Electrolyte Characterization

To ensure scientific rigor, the comparison of electrolyte salts relies on standardized experimental procedures. Below are step-by-step protocols for key characterization techniques.

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} end_dot Caption: Standard experimental workflow for evaluating novel electrolyte salts.

Protocol 1: Ionic Conductivity Measurement via Electrochemical Impedance Spectroscopy (EIS)
  • Cell Assembly: Assemble a symmetric blocking electrode cell (e.g., Stainless Steel | Electrolyte | Stainless Steel) or a non-blocking cell (e.g., Li | Electrolyte | Li) in an argon-filled glovebox. A separator (e.g., Celgard) soaked in the test electrolyte is placed between the electrodes.

  • Thermal Equilibration: Place the cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature (e.g., 25°C) for at least 1 hour.

  • EIS Measurement: Connect the cell to a potentiostat with an impedance analysis module. Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).

  • Data Analysis:

    • Plot the resulting data on a Nyquist plot (-Z'' vs. Z').

    • The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis.

    • Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A) , where L is the thickness of the separator and A is the electrode area.

Protocol 2: Electrochemical Stability Window (ESW) Determination via Linear Sweep Voltammetry (LSV)
  • Cell Assembly: Assemble a three-electrode cell in a glovebox.

    • Working Electrode: A stable, inert electrode (e.g., glassy carbon or platinum).

    • Reference Electrode: Lithium metal.

    • Counter Electrode: Lithium metal.

  • Anodic (Oxidation) Scan:

    • Scan the potential of the working electrode from the open-circuit potential (OCP) to a high positive potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).

    • The oxidative stability limit is defined as the potential at which the current density begins to rise sharply (e.g., exceeds a threshold of 0.01 mA/cm²).

  • Cathodic (Reduction) Scan:

    • In a separate scan, sweep the potential from OCP to a negative potential (e.g., -0.5 V vs. Li/Li⁺).

    • The reductive stability limit is determined by the onset of significant reduction current prior to lithium plating.

Summary of Comparison and Future Outlook

The choice between HFSI and TFSI is not straightforward and depends heavily on the specific application requirements. TFSI remains a strong candidate due to its exceptional thermal and electrochemical stability. However, HFSI and its analogs present compelling advantages, particularly for next-generation battery chemistries.

Table 2: Performance Summary

FeatureThis compound (HFSI)Bis(trifluoromethanesulfonyl)imide (TFSI)
Ionic Conductivity Potentially Higher (Inferred from FSI data)[7][8][9]High
Thermal Stability Moderate (Inferred from FSI data)[8]Excellent[15]
Anodic Stability Good to Excellent[12][13]Excellent
Anode (Li Metal) SEI Forms a robust, stable SEI (Inferred from FSI data)[14][19]Forms a stable SEI
Al Corrosion Excellent Passivation (Inferred from FSI data)[8]Prone to corrosion at high voltage
Primary Advantage Balanced properties, excellent anode/cathode compatibilityHigh thermal and oxidative stability

dot graph "Logical_Relationships" { rankdir=TB; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} end_dot Caption: Relationship between fundamental properties and battery performance.

Future Outlook: The development of HFSI is representative of a broader strategy in electrolyte design: fine-tuning anion structures to achieve a synergistic combination of properties. While TFSI provides a robust foundation, the future likely lies with anions like HFSI that offer enhanced compatibility with challenging electrode materials, such as lithium metal and 5V-class cathodes. Further research should focus on direct, side-by-side experimental comparisons of HFSI and TFSI in full-cell configurations to validate these promising characteristics and explore their potential in enabling the next leap in battery technology.

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  • a) Comparison of Li⁺−PF6- /FSI⁻/TFSI⁻/NO-3 and Li⁺‐solvent binding... - ResearchGate. [Link]

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  • Li-ion solvation in TFSI and FSI -based ionic liquid electrolytes probed by X-ray photoelectron spectroscopy - ResearchGate. [Link]

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comparative performance of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide and LiPF6 in lithium batteries

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of higher energy density, improved safety, and longer cycle life for lithium-ion batteries, the electrolyte remains a critical area of innovation. For decades, lithium hexafluorophosphate (LiPF₆) has been the workhorse electrolyte salt, offering a balanced profile of performance and cost. However, its inherent limitations, particularly its thermal and chemical instability, have driven the exploration of alternative salts. Among the most promising successors are imide-based lithium salts.

This guide provides a comprehensive comparison between the established LiPF₆ and the emerging class of imide-based salts, with a focus on Lithium Bis(fluorosulfonyl)imide (LiFSI) as a representative example due to the wealth of available data. We will also shed light on a novel imide-based additive, 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide (LiHFPDSI), and its specialized role in enhancing battery performance. This document is intended for researchers and professionals in the field of battery materials and drug development who require a deep technical understanding of electrolyte performance.

The Incumbent: Lithium Hexafluorophosphate (LiPF₆)

LiPF₆ has been the cornerstone of commercial lithium-ion batteries primarily due to its ability to form a stable solid electrolyte interphase (SEI) on graphite anodes, which is crucial for reversible lithium-ion intercalation. This salt also provides good ionic conductivity in conventional carbonate-based electrolytes.

However, the widespread use of LiPF₆ is not without its challenges. Its primary drawback is its poor thermal stability and susceptibility to hydrolysis. In the presence of trace amounts of water, LiPF₆ readily decomposes to form highly corrosive hydrofluoric acid (HF)[1]. This degradation process can lead to the corrosion of battery components, a decline in performance, and significant safety concerns[1]. Furthermore, the thermal decomposition of LiPF₆ can be accelerated at elevated temperatures, posing a risk of thermal runaway in high-power applications[2].

The Challenger: Imide-Based Lithium Salts

Imide-based lithium salts, such as LiFSI, have garnered significant attention as next-generation electrolytes. These salts generally exhibit superior thermal and chemical stability compared to LiPF₆. Their molecular structure, characterized by a delocalized negative charge on the imide anion, contributes to weaker ion pairing and potentially higher ionic conductivity.

Comparative Performance Analysis: LiPF₆ vs. LiFSI
Performance MetricLithium Hexafluorophosphate (LiPF₆)Lithium Bis(fluorosulfonyl)imide (LiFSI)
Ionic Conductivity GoodExcellent, especially at low temperatures
Electrochemical Stability Moderate anodic stabilityGood anodic stability
Thermal Stability Poor; decomposes at elevated temperaturesExcellent; stable to higher temperatures
Hydrolytic Stability Poor; reacts with water to form HFGood; more resistant to hydrolysis
SEI Formation Forms a stable SEI on graphiteCan form a more flexible and robust SEI
Aluminum Corrosion Passivates aluminum current collectorsCan be corrosive to aluminum at high potentials

Ionic Conductivity: LiFSI-based electrolytes generally exhibit higher ionic conductivity than their LiPF₆ counterparts, particularly at lower temperatures. This is attributed to the larger, more flexible FSI⁻ anion, which leads to a lower degree of ion association with Li⁺ ions.

Electrochemical Stability: While LiPF₆ has a sufficiently wide electrochemical window for conventional cathode materials, LiFSI often demonstrates comparable or even slightly better anodic stability, making it suitable for high-voltage applications.

Thermal Stability: This is a key advantage of LiFSI. It possesses significantly higher thermal stability than LiPF₆, which is prone to decomposition at temperatures above 70°C. The enhanced thermal stability of LiFSI contributes to improved battery safety, especially under abuse conditions.

Cycling Performance and SEI Formation: The nature of the SEI layer is critical for long-term cycling stability. While LiPF₆ forms an effective but often brittle SEI, the decomposition products of LiFSI can contribute to a more flexible and resilient SEI. This can be particularly advantageous for next-generation anodes like silicon that experience large volume changes during cycling.

A Note on Aluminum Corrosion: A significant challenge for some imide-based salts, including LiFSI, is their tendency to corrode the aluminum current collector used for the cathode at high potentials. This issue is often addressed through the use of electrolyte additives or by blending LiFSI with other salts like LiPF₆.

Spotlight on this compound (LiHFPDSI)

While comprehensive data on LiHFPDSI as a primary electrolyte salt is limited, recent research has highlighted its potential as a highly effective electrolyte additive. LiHFPDSI has been shown to be particularly beneficial for high-voltage cathode materials.

When added to a conventional electrolyte, LiHFPDSI preferentially decomposes on the cathode surface to form a stable and uniform cathode electrolyte interphase (CEI). This CEI is rich in lithium fluoride (LiF), which is known to be an excellent electronic insulator and ionic conductor. The formation of this protective layer effectively suppresses parasitic reactions between the electrolyte and the highly reactive delithiated cathode at high voltages. This leads to:

  • Improved Capacity Retention: By preventing the degradation of the cathode surface, the battery can maintain its capacity for a greater number of cycles.

  • Mitigated Voltage Decay: The stable CEI helps to reduce the gradual decrease in the average discharge voltage that can occur during cycling of high-voltage cathodes.

  • Enhanced Safety: The suppression of parasitic reactions and the improved thermal stability of the cathode-electrolyte interface contribute to overall battery safety.

The targeted action of LiHFPDSI at the cathode interface demonstrates a sophisticated approach to electrolyte design, where specialized additives are employed to address specific challenges at each electrode.

Experimental Methodologies

To ensure the rigorous and reproducible evaluation of electrolyte performance, standardized experimental protocols are essential. The following sections detail the methodologies for key performance metrics.

Ionic Conductivity Measurement

Principle: Electrochemical Impedance Spectroscopy (EIS) is used to measure the bulk resistance of the electrolyte, from which the ionic conductivity is calculated.

Step-by-Step Protocol:

  • Electrolyte Preparation: Prepare the electrolyte solutions (e.g., 1 M salt in a specified solvent mixture) inside an argon-filled glovebox to prevent moisture contamination.

  • Conductivity Cell Assembly: Assemble a two-electrode conductivity cell with blocking electrodes (e.g., stainless steel or platinum) of a known geometry (area and distance between electrodes).

  • EIS Measurement:

    • Place the sealed conductivity cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature.

    • Connect the cell to a potentiostat equipped with a frequency response analyzer.

    • Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (-Im(Z) vs. Re(Z)).

    • The high-frequency intercept on the real axis corresponds to the bulk resistance (R_b) of the electrolyte.

    • Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A), where L is the distance between the electrodes and A is the electrode area.

Electrochemical Stability Window (ESW) Determination

Principle: Linear Sweep Voltammetry (LSV) is employed to determine the potential limits at which the electrolyte undergoes oxidative and reductive decomposition.

Step-by-Step Protocol:

  • Cell Assembly: Assemble a three-electrode cell inside a glovebox.

    • Working Electrode: An inert electrode (e.g., platinum, gold, or glassy carbon).

    • Counter and Reference Electrodes: Lithium metal foil.

  • LSV Measurement:

    • Connect the cell to a potentiostat.

    • Anodic Scan: Sweep the potential of the working electrode from the open-circuit potential (OCP) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).

    • Cathodic Scan: In a separate experiment, sweep the potential from the OCP to a low potential (e.g., -0.5 V vs. Li/Li⁺).

  • Data Analysis:

    • Plot the current density as a function of the applied potential.

    • The potential at which a significant and sustained increase in current is observed is defined as the oxidative or reductive stability limit of the electrolyte.

Thermal Stability Analysis

Principle: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the decomposition temperature and thermal behavior of the electrolyte salts and their solutions.

Step-by-Step Protocol:

  • Sample Preparation: In a glovebox, place a small, accurately weighed amount of the electrolyte salt or solution into a hermetically sealed TGA/DSC pan.

  • TGA-DSC Measurement:

    • Place the sealed pan in the TGA-DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

  • Data Analysis:

    • TGA Curve: Plot the sample weight as a function of temperature. The onset temperature of weight loss indicates the beginning of decomposition.

    • DSC Curve: Plot the heat flow as a function of temperature. Exothermic or endothermic peaks correspond to decomposition reactions or phase transitions.

Battery Cycling Performance

Principle: Galvanostatic cycling is performed on coin cells to evaluate the capacity retention, coulombic efficiency, and rate capability of the electrolyte in a full-cell configuration.

Step-by-Step Protocol:

  • Coin Cell Assembly: Assemble 2032-type coin cells in a glovebox using the desired anode, cathode, separator, and electrolyte.

  • Formation Cycling: Perform one or two initial slow-rate cycles to form a stable SEI layer.

  • Galvanostatic Cycling:

    • Charge and discharge the cell at a constant current (e.g., C/10, where C is the theoretical capacity of the cell) within a specified voltage window.

    • Repeat this process for a large number of cycles (e.g., 100 or more).

  • Data Analysis:

    • Plot the discharge capacity and coulombic efficiency (discharge capacity / charge capacity) as a function of the cycle number.

    • To evaluate rate capability, perform cycles at different C-rates (e.g., C/5, C/2, 1C, 2C).

Solid Electrolyte Interphase (SEI) Analysis

Principle: X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the chemical composition of the SEI layer formed on the electrode surface.

Step-by-Step Protocol:

  • Electrode Harvesting: After cycling, carefully disassemble the coin cell in a glovebox.

  • Sample Preparation:

    • Gently rinse the electrode with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

    • Allow the solvent to evaporate completely.

  • XPS Analysis:

    • Transfer the electrode to the XPS instrument without exposure to air, using a vacuum transfer module if available.

    • Acquire survey spectra to identify the elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, F 1s, P 2p for LiPF₆-based SEI; C 1s, O 1s, F 1s, S 2p, N 1s for LiFSI-based SEI).

  • Data Analysis:

    • Fit the high-resolution spectra to identify the chemical species present in the SEI and their relative concentrations.

Visualizing the Concepts

Chemical Structures of Electrolyte Salts cluster_LiPF6 LiPF₆ Structure cluster_LiFSI LiFSI Structure cluster_LiHFPDSI LiHFPDSI Structure LiPF6 Lithium Hexafluorophosphate (LiPF₆) LiPF6_struct      F   F        /    F - P - F       /        F   F   [Li]⁺ LiFSI Lithium Bis(fluorosulfonyl)imide (LiFSI) LiFSI_struct    O   F      //  F - S - N⁻ - S - F     //    //    O       O   [Li]⁺ LiHFPDSI Lithium this compound (LiHFPDSI) LiHFPDSI_struct      F₂C - S(=O)₂     /     \n   [Li]⁺ N⁻          /      F₂C - S(=O)₂        |       CF₂

Caption: Molecular structures of LiPF₆, LiFSI, and LiHFPDSI.

Electrolyte Performance Evaluation Workflow cluster_prep Preparation cluster_testing Electrochemical & Thermal Testing cluster_analysis Post-Mortem Analysis A Electrolyte Formulation B Coin Cell Assembly A->B E Thermal Stability (TGA/DSC) A->E C Ionic Conductivity (EIS) B->C D Electrochemical Stability (LSV) B->D F Galvanostatic Cycling B->F G Cell Disassembly F->G H SEI/CEI Analysis (XPS) G->H

Caption: A generalized workflow for the evaluation of lithium-ion battery electrolytes.

Conclusion

The landscape of lithium-ion battery electrolytes is evolving, with imide-based salts like LiFSI presenting a compelling case to challenge the dominance of LiPF₆. The superior thermal stability, higher ionic conductivity, and potential for forming a more robust SEI make them highly attractive for next-generation batteries, especially those requiring high performance and enhanced safety. While challenges such as aluminum corrosion need to be managed, often through formulation strategies, the overall performance benefits are significant.

Furthermore, the emergence of specialized additives like LiHFPDSI demonstrates a trend towards more sophisticated electrolyte engineering. By targeting specific interfacial challenges, these additives can unlock the potential of high-energy electrode materials. As research continues, a deeper understanding of the interplay between different electrolyte components and their interaction with electrode surfaces will be paramount in designing the safe, long-lasting, and high-performance batteries of the future.

References

  • To be populated with specific references

Sources

A Senior Application Scientist's Guide to Validating the Electrochemical Stability of Novel Electrolyte Salts: The Case of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide (HFPDSI)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for the Ideal Electrolyte

The electrolyte is the lifeblood of a lithium-ion battery, a critical component that dictates its performance, safety, and lifespan. The perennial challenge in battery research is the development of electrolytes that offer a wide electrochemical stability window, high ionic conductivity, and robust thermal stability. While lithium hexafluorophosphate (LiPF6) has been the workhorse of the industry, its limitations, such as thermal instability and moisture sensitivity, have spurred the search for superior alternatives.[1]

Enter 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide (HFPDSI), a novel fluorinated sulfonimide. Its lithium salt, LiHFPDSI, is emerging as a promising candidate, particularly for next-generation battery chemistries like lithium-sulfur (Li-S).[2] Preliminary research suggests that LiHFPDSI can form highly fluorinated interphases on both the anode and cathode, which could suppress the formation of lithium dendrites and the polysulfide shuttle effect—two critical failure mechanisms in Li-S batteries.[2]

However, for any new electrolyte salt to be considered a viable alternative, its fundamental electrochemical properties must be rigorously validated through experimental data. This guide, written from the perspective of a senior application scientist, provides a comprehensive framework for evaluating the electrochemical stability of LiHFPDSI. We will not only detail the necessary experimental protocols but also provide a comparative context using well-established electrolyte salts: LiPF6, lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), and lithium bis(fluorosulfonyl)imide (LiFSI). This guide is designed to be a practical, hands-on manual for researchers aiming to characterize and benchmark new electrolyte materials.

Core Electrochemical Stability Metrics: A Triad of Performance

Before delving into experimental procedures, it is crucial to understand the three pillars of electrochemical stability for an electrolyte:

  • Electrochemical Stability Window (ESW): This is the potential range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. A wide ESW is essential for high-voltage battery applications, as it allows for the use of high-energy-density electrode materials. The ESW is typically determined by identifying the onset potentials for oxidation at the cathode and reduction at the anode.[3][4]

  • Ionic Conductivity (σ): This metric quantifies the electrolyte's ability to transport lithium ions between the electrodes. High ionic conductivity is critical for achieving high power density and efficient charge/discharge cycles, as it minimizes internal resistance (ohmic losses).[5]

  • Thermal Stability: This refers to the electrolyte's ability to withstand high temperatures without decomposing. Poor thermal stability can lead to gas generation, pressure buildup, and, in the worst case, thermal runaway—a significant safety concern.[6]

Comparative Benchmarking: Setting the Stage for HFPDSI

To objectively evaluate the performance of LiHFPDSI, it is essential to compare it against the current industry standards and other promising alternatives. The following table summarizes the key properties of LiPF6, LiTFSI, and LiFSI, and provides a template for the data that needs to be experimentally determined for LiHFPDSI.

PropertyLiPF6LiTFSILiFSILiHFPDSI
Molar Mass ( g/mol ) 151.9287.1187.1299.1[7]
Typical Ionic Conductivity (mS/cm) ~7.7 (in carbonate solvents)[5]~9.0 (in carbonate solvents)[8]>10 (in carbonate solvents)[9]Data to be Determined
Anodic Stability (V vs. Li/Li+) ~4.2-4.5 V[8]> 4.5 V[8]~4.5-5.0 VData to be Determined
Thermal Decomposition Temp. (°C) ~80-107°C[9][10]~300-350°C~220-240°C[9]~365°C (dec.)[11]
Key Advantages Good SEI formation on graphite, low cost.[1]High thermal and chemical stability.[8]High conductivity, good low-temp performance.[6][9]Potential for dendrite/polysulfide suppression.[2]
Key Disadvantages Poor thermal stability, moisture sensitive (HF formation).[1]Al current collector corrosion above 3.7V.[8]Less stable SEI on graphite compared to LiPF6.Performance characteristics to be fully evaluated

Experimental Validation Protocols

This section provides detailed, step-by-step methodologies for characterizing the key performance metrics of a novel electrolyte salt like LiHFPDSI.

Determining the Electrochemical Stability Window (ESW)

The ESW is most commonly determined using voltammetric techniques, specifically Linear Sweep Voltammetry (LSV) for the anodic (oxidation) limit and Cyclic Voltammetry (CV) for the cathodic (reduction) limit.

Causality Behind Experimental Choices: We use LSV for the anodic limit to observe the irreversible oxidation of the electrolyte without interference from a reverse scan. CV is suitable for the cathodic limit as the reduction of the electrolyte and subsequent plating/stripping of lithium can provide valuable information about the formation and stability of the Solid Electrolyte Interphase (SEI). A three-electrode setup is crucial for accurately measuring the potential of the working electrode without contributions from the counter electrode.

Experimental Protocol:

  • Electrolyte Preparation: Prepare a 1 M solution of LiHFPDSI in a standard battery-grade solvent mixture, such as ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v), inside an argon-filled glovebox to prevent moisture contamination.

  • Cell Assembly: Assemble a three-electrode cell (e.g., a coin cell or a specialized electrochemical cell) inside the glovebox.

    • Working Electrode (WE): For anodic stability, a platinum or glassy carbon electrode is used as it is relatively inert at high potentials. For cathodic stability, a copper or nickel foil is often used as the working electrode.

    • Reference Electrode (RE): A lithium metal foil is used as the reference electrode.

    • Counter Electrode (CE): A lithium metal foil is also used as the counter electrode.

    • Separator: A microporous polymer separator (e.g., Celgard) is soaked in the prepared electrolyte and placed between the electrodes.

  • Linear Sweep Voltammetry (Anodic Limit):

    • Connect the cell to a potentiostat.

    • Sweep the potential of the working electrode from the open-circuit potential (OCP) to a high potential (e.g., 6.0 V vs. Li/Li+) at a slow scan rate (e.g., 1 mV/s).

    • The anodic stability limit is defined as the potential at which a sharp increase in current is observed, indicating the onset of electrolyte oxidation.

  • Cyclic Voltammetry (Cathodic Limit):

    • Using a fresh cell, sweep the potential of the working electrode from the OCP down to a negative potential (e.g., -0.5 V vs. Li/Li+) and back to the OCP.

    • The cathodic stability limit is the potential at which the reductive decomposition of the electrolyte begins, often just before lithium plating.

Data Visualization:

G cluster_prep Preparation cluster_anodic Anodic Stability (LSV) cluster_cathodic Cathodic Stability (CV) prep_electrolyte Prepare 1M LiHFPDSI in EC/DMC assemble_cell Assemble 3-electrode cell (WE: Pt/Cu, RE/CE: Li) prep_electrolyte->assemble_cell lsv_scan Sweep potential from OCP to 6.0V at 1 mV/s assemble_cell->lsv_scan Anodic Test cv_scan Sweep potential from OCP to -0.5V and back assemble_cell->cv_scan Cathodic Test lsv_data Record current vs. potential lsv_scan->lsv_data lsv_analysis Determine oxidation potential lsv_data->lsv_analysis cv_data Record current vs. potential cv_scan->cv_data cv_analysis Determine reduction potential cv_data->cv_analysis

Caption: Workflow for determining the electrochemical stability window.

Measuring Ionic Conductivity

Electrochemical Impedance Spectroscopy (EIS) is the standard technique for measuring the ionic conductivity of an electrolyte. It involves applying a small AC voltage perturbation over a range of frequencies and measuring the resulting current response.

Causality Behind Experimental Choices: EIS is a powerful non-destructive technique that allows for the separation of different electrochemical processes (e.g., bulk resistance, charge transfer resistance) based on their characteristic time constants (frequencies). By modeling the impedance data with an equivalent electrical circuit, we can isolate the bulk resistance of the electrolyte, which is inversely proportional to its ionic conductivity.

Experimental Protocol:

  • Conductivity Cell Assembly: Assemble a two-electrode conductivity cell. This typically consists of two blocking electrodes (e.g., stainless steel or platinum) of a known area (A) separated by a fixed distance (l) using a spacer of known thickness. The cell is filled with the LiHFPDSI electrolyte.

  • EIS Measurement:

    • Connect the cell to a potentiostat with an EIS module.

    • Apply a small AC voltage amplitude (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).

    • Record the impedance data and plot it in a Nyquist plot (Z' vs. -Z'').

  • Data Analysis:

    • The Nyquist plot for a simple ionic conductor will show a semicircle. The intercept of this semicircle with the real axis (Z') at high frequency corresponds to the bulk resistance (R_b) of the electrolyte.

    • Calculate the ionic conductivity (σ) using the following formula: σ = l / (R_b * A)

Data Visualization:

G cluster_setup Setup cluster_measurement EIS Measurement cluster_analysis Analysis prep_electrolyte Prepare LiHFPDSI electrolyte assemble_cell Assemble conductivity cell (2 SS electrodes, known geometry) prep_electrolyte->assemble_cell eis_scan Apply AC voltage (10mV) over frequency range (1MHz - 0.1Hz) assemble_cell->eis_scan eis_data Record impedance data eis_scan->eis_data nyquist Generate Nyquist Plot (-Z'' vs Z') eis_data->nyquist resistance Determine bulk resistance (Rb) from high-frequency intercept nyquist->resistance conductivity Calculate Ionic Conductivity σ = l / (Rb * A) resistance->conductivity

Caption: Workflow for measuring ionic conductivity using EIS.

Assessing Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to determine the thermal stability of materials.

Causality Behind Experimental Choices: TGA measures the change in mass of a sample as a function of temperature, allowing us to identify the onset temperature of decomposition where volatile products are released. DSC measures the heat flow into or out of a sample as it is heated, revealing exothermic or endothermic events such as melting, crystallization, or decomposition. Together, they provide a comprehensive picture of the material's thermal behavior.[10]

Experimental Protocol:

  • Sample Preparation: Place a small, precisely weighed amount of the LiHFPDSI salt (or the prepared electrolyte) into a TGA/DSC pan (typically aluminum or platinum) inside an inert atmosphere (glovebox).

  • TGA Measurement:

    • Place the pan in the TGA instrument.

    • Heat the sample from room temperature to a high temperature (e.g., 400-600°C) at a constant heating rate (e.g., 10°C/min) under an inert gas flow (e.g., nitrogen or argon).

    • Record the mass of the sample as a function of temperature. The decomposition temperature is typically defined as the temperature at which a certain percentage of mass loss (e.g., 5%) occurs.

  • DSC Measurement:

    • Place a hermetically sealed pan containing the sample in the DSC instrument.

    • Use an empty, sealed pan as a reference.

    • Heat the sample over the desired temperature range at a constant rate.

    • Record the differential heat flow. Exothermic peaks indicate decomposition events.

Data Visualization:

G cluster_prep Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis weigh_sample Weigh precise amount of LiHFPDSI into TGA/DSC pan in glovebox tga_heat Heat sample at 10°C/min under inert gas weigh_sample->tga_heat dsc_heat Heat sealed sample at 10°C/min weigh_sample->dsc_heat tga_data Record mass vs. temperature tga_heat->tga_data tga_analysis Determine onset of mass loss tga_data->tga_analysis dsc_data Record heat flow vs. temperature dsc_heat->dsc_data dsc_analysis Identify exothermic decomposition peaks dsc_data->dsc_analysis

Caption: Workflow for assessing thermal stability using TGA and DSC.

Conclusion

The validation of a new electrolyte salt like this compound is a systematic process that requires rigorous and objective experimental evaluation. While preliminary information suggests significant potential for LiHFPDSI, particularly in advanced battery systems, its viability hinges on the quantitative determination of its core electrochemical properties. By following the detailed protocols outlined in this guide for measuring the electrochemical stability window, ionic conductivity, and thermal stability, and by benchmarking the results against established alternatives like LiPF6, LiTFSI, and LiFSI, researchers can build a comprehensive and compelling case for its adoption. The data generated through these self-validating systems will be crucial for accelerating the development and deployment of next-generation energy storage technologies.

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A Comparative Benchmark Study of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide (HFPDSI) and Other Fluorinated Electrolytes for High-Performance Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Fluorinated Electrolytes in Advancing Battery Technology

The relentless pursuit of higher energy density, improved safety, and longer cycle life in lithium-ion batteries (LIBs) has propelled the development of advanced electrolyte formulations. Fluorinated electrolytes have emerged as a cornerstone of this progress, offering enhanced thermal and electrochemical stability, which are critical for next-generation high-voltage battery chemistries.[1][2] The introduction of fluorine atoms into the electrolyte components—salts, solvents, or additives—can significantly widen the electrochemical stability window and improve the robustness of the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI) on the cathode.[3][4]

This guide provides a comprehensive benchmark comparison of a promising, yet less commercially prevalent, fluorinated electrolyte salt, 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide (HFPDSI), against three widely recognized fluorinated alternatives: Lithium Hexafluorophosphate (LiPF6), Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI), and Lithium Bis(fluorosulfonyl)imide (LiFSI). Through an in-depth analysis of their fundamental properties and performance metrics, supported by experimental data, we aim to provide researchers, scientists, and drug development professionals with the critical insights needed to select and optimize electrolyte systems for their specific applications.

Molecular Structures of Compared Fluorinated Electrolyte Anions

The chemical structure of the electrolyte salt's anion is a primary determinant of its physicochemical properties, including ionic conductivity, thermal stability, and electrochemical behavior. The structures of the anions of HFPDSI, PF6, TFSI, and FSI are visualized below.

cluster_HFPDSI HFPDSI Anion cluster_PF6 PF6 Anion cluster_TFSI TFSI Anion cluster_FSI FSI Anion HFPDSI [N(SO2CF2CF2CF2SO2)]⁻ PF6 [PF6]⁻ TFSI [N(SO2CF3)2]⁻ FSI [N(SO2F)2]⁻

Figure 1: Molecular structures of the anions of the compared fluorinated electrolytes.

Core Performance Metrics: A Head-to-Head Comparison

The selection of an electrolyte salt is a critical decision in battery design, with each candidate presenting a unique profile of advantages and disadvantages. This section provides a comparative overview of HFPDSI, LiPF6, LiTFSI, and LiFSI based on key performance indicators.

Property Li-HFPDSI LiPF6 LiTFSI LiFSI
Ionic Conductivity Data not available in direct comparative studies.Good at room temperature, but decreases at lower temperatures.[2][5]Slightly higher than LiPF6 (e.g., 2.7 mS/cm vs. 2.4 mS/cm in one study).[6]Generally higher than LiPF6, especially at low temperatures.[2]
Electrochemical Stability Window Expected to be wide due to high degree of fluorination.Limited anodic stability (up to ~4.2 V).[7]Wide, but can cause aluminum current collector corrosion above 3.7 V.[7]Wide, but can also corrode aluminum current collectors.[6]
Thermal Stability High (Decomposition at 365°C).[8]Poor (Decomposes around 80-100°C), sensitive to moisture, generating HF.[2][5][9]High (Decomposition at ~360°C).[8]Higher than LiPF6 (Decomposition at 220-240°C).[2][5]
Aluminum Current Collector Corrosion Data not available in direct comparative studies.Passivates aluminum effectively.[10]Corrosive at higher potentials.[7]Corrosive, though additives can mitigate this.[6]

Deep Dive into Key Performance Parameters

Ionic Conductivity

A comparative study between LiPF6 and LiTFSI in a carbonate-based solvent found that the LiTFSI electrolyte exhibited a slightly higher ionic conductivity of 2.7 mS/cm compared to 2.4 mS/cm for the LiPF6 electrolyte.[6] LiFSI is also known to generally offer higher conductivity than LiPF6, a significant advantage for low-temperature applications where the performance of LiPF6-based electrolytes tends to decline.[2][5]

Electrochemical Stability

The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without significant decomposition. A wider ESW is crucial for enabling high-voltage cathode materials, which are key to increasing the energy density of LIBs.

Fluorinated electrolytes are renowned for their wide electrochemical stability windows.[3] However, a significant challenge with imide-based salts like LiTFSI and LiFSI is their tendency to corrode the aluminum current collector used for the cathode at potentials above 3.7 V.[7] While LiPF6 has a narrower anodic stability window, it effectively passivates the aluminum surface, a critical advantage in commercial LIBs.[10] Although direct comparative data for HFPDSI is scarce, its highly fluorinated structure suggests a potentially wide electrochemical stability window. Further research is needed to quantify its anodic stability and compatibility with aluminum current collectors.

Thermal Stability

Electrolyte stability at elevated temperatures is a critical safety consideration for lithium-ion batteries. Thermal runaway, a catastrophic failure mode, can be initiated by the exothermic decomposition of the electrolyte.

Here, HFPDSI exhibits a significant advantage. The lithium salt of HFPDSI (Li-HFPDSI) has a remarkably high decomposition temperature of 365°C.[8] This is substantially higher than that of LiPF6, which is known for its poor thermal stability, decomposing at temperatures as low as 80-100°C, especially in the presence of moisture, leading to the formation of hazardous hydrogen fluoride (HF).[2][5][9] LiTFSI also demonstrates excellent thermal stability, with a decomposition temperature around 360°C.[8] LiFSI offers a significant improvement over LiPF6, with a decomposition temperature in the range of 220-240°C.[2][5]

Cycling Performance

The long-term cycling stability of a lithium-ion battery is intrinsically linked to the properties of the electrolyte and its interaction with the electrodes. A stable SEI and CEI are essential for maintaining high coulombic efficiency and capacity retention over numerous charge-discharge cycles.

While specific cycling data for HFPDSI in direct comparison with the other electrolytes is not available in the reviewed literature, the performance of LiTFSI and LiFSI provides valuable insights. Studies have shown that LiTFSI-based electrolytes can lead to higher specific capacity in full-cell batteries compared to LiPF6, which is attributed to better ionic conductivity and more reversible redox reactions.[6] The use of LiFSI has also been shown to improve the performance of Li-ion batteries, particularly those with silicon anodes.[6] However, the corrosion of the aluminum current collector by LiTFSI and LiFSI remains a challenge that often requires the use of additives or alternative current collector materials.[6][7]

Experimental Methodologies for Electrolyte Benchmarking

To ensure the scientific integrity and reproducibility of electrolyte performance data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key experiments used in the characterization of lithium-ion battery electrolytes.

Ionic Conductivity Measurement

cluster_workflow Ionic Conductivity Measurement Workflow start Prepare Electrolyte Solution (e.g., 1M salt in solvent) assemble Assemble Conductivity Cell (e.g., with platinum electrodes) start->assemble equilibrate Place in Temperature-Controlled Chamber and Equilibrate assemble->equilibrate measure Measure Impedance Spectrum using Electrochemical Impedance Spectroscopy (EIS) equilibrate->measure calculate Calculate Bulk Resistance from Nyquist Plot measure->calculate conductivity Calculate Ionic Conductivity using Cell Constant calculate->conductivity

Figure 2: Workflow for determining the ionic conductivity of an electrolyte.

Protocol:

  • Electrolyte Preparation: Prepare electrolyte solutions of the desired concentration (e.g., 1 M) by dissolving the lithium salt (Li-HFPDSI, LiPF6, LiTFSI, or LiFSI) in a specified solvent system (e.g., a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)) inside an argon-filled glovebox to prevent moisture contamination.

  • Cell Assembly: Assemble a two-electrode conductivity cell with platinum electrodes of a known geometry.

  • Temperature Control: Place the conductivity cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

  • Data Analysis: Determine the bulk resistance of the electrolyte from the intercept of the Nyquist plot with the real axis.

  • Conductivity Calculation: Calculate the ionic conductivity (σ) using the formula σ = L / (R * A), where L is the distance between the electrodes, A is the electrode area, and R is the measured bulk resistance. The term L/A is the cell constant, which is typically determined by calibrating the cell with a standard solution of known conductivity.

Electrochemical Stability Window (ESW) Determination

cluster_workflow ESW Determination Workflow start Assemble a Three-Electrode Cell setup Working Electrode (e.g., Pt, GC), Counter & Reference Electrodes (Li metal) start->setup scan Perform Linear Sweep Voltammetry (LSV) at a Slow Scan Rate (e.g., 1 mV/s) setup->scan anodic Scan to Positive Potentials for Anodic Limit scan->anodic cathodic Scan to Negative Potentials for Cathodic Limit scan->cathodic determine Determine Stability Limits based on a Cutoff Current Density (e.g., 0.1 mA/cm²) anodic->determine cathodic->determine esw Calculate ESW as the Difference between Anodic and Cathodic Limits determine->esw

Figure 3: Workflow for determining the electrochemical stability window of an electrolyte.

Protocol:

  • Cell Assembly: Assemble a three-electrode electrochemical cell inside an argon-filled glovebox. Use a working electrode of an inert material such as platinum or glassy carbon, and lithium metal as both the counter and reference electrodes.

  • Linear Sweep Voltammetry (LSV): Perform LSV at a slow scan rate (e.g., 1 mV/s).

  • Anodic Scan: Scan the potential of the working electrode to positive values (e.g., from the open-circuit potential up to 6 V vs. Li/Li+) to determine the anodic stability limit.

  • Cathodic Scan: In a separate experiment, scan the potential to negative values (e.g., from the open-circuit potential down to -1 V vs. Li/Li+) to determine the cathodic stability limit.

  • Limit Determination: Define the stability limits as the potentials at which the current density reaches a predefined cutoff value (e.g., 0.1 mA/cm²).

  • ESW Calculation: The electrochemical stability window is the potential difference between the anodic and cathodic limits.

Conclusion and Future Outlook

The selection of a fluorinated electrolyte is a critical step in the design of high-performance lithium-ion batteries. While LiPF6 remains the industry standard due to its effective SEI-forming properties and ability to passivate aluminum current collectors, its thermal and chemical instabilities present significant challenges. LiTFSI and LiFSI offer superior thermal stability and ionic conductivity but are hampered by their corrosive behavior towards aluminum.

This compound (HFPDSI) emerges as a potentially compelling alternative, with an exceptionally high thermal stability that surpasses even LiTFSI and LiFSI. Its highly fluorinated structure suggests a wide electrochemical stability window, which is highly desirable for high-voltage applications. However, a significant gap exists in the current body of scientific literature regarding direct, quantitative benchmark studies of HFPDSI against other common fluorinated electrolytes.

Future research should focus on comprehensive comparative studies that evaluate the ionic conductivity, electrochemical stability window, and cycling performance of HFPDSI-based electrolytes under standardized conditions. Furthermore, investigations into the compatibility of HFPDSI with various electrode materials and its effect on the formation and stability of the SEI and CEI are crucial for assessing its viability as a next-generation electrolyte salt for advanced lithium-ion batteries.

References

Sources

The Architectonics of Stability: A Comparative Analysis of SEI Composition with 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide and Other Advanced Lithium Salts

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Advanced Battery Technologies

In the relentless pursuit of higher energy density and longer cycle life in lithium-ion batteries, the nanoscale solid electrolyte interphase (SEI) layer remains a critical, yet enigmatic, component. Its composition and morphology, dictated by the intricate interplay of electrolyte components at the electrode surface, govern the battery's performance, safety, and longevity. This guide provides a deep dive into the comparative analysis of the SEI formed with a novel fluorinated salt, 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide (HFSI), against established and alternative lithium salts. We will explore the causal relationships between salt chemistry and SEI architecture, supported by experimental data and detailed analytical protocols.

The Pivotal Role of the SEI and the Quest for an Ideal Interphase

The SEI is a passivation layer formed on the anode surface during the initial charging cycles of a lithium-ion battery. An ideal SEI should be electronically insulating to prevent continuous electrolyte decomposition, yet ionically conductive to allow for the efficient transport of lithium ions.[1] Its chemical and mechanical stability are paramount to withstanding the volume changes of the anode during cycling and preventing the formation of lithium dendrites, which can lead to short circuits and catastrophic failure. The composition of the SEI is directly influenced by the reduction of electrolyte components, including solvents and, crucially, the lithium salt.[2][3][4][5]

Introducing this compound (HFSI): A Fluorinated Contender

Lithium this compound, hereafter referred to as LiHFSI or LiHFDF, is a fluorinated sulfonimide salt that has garnered interest as a potential electrolyte additive or co-salt in advanced lithium-ion batteries. Its chemical structure, characterized by a six-membered ring with extensive fluorination, suggests a high degree of electrochemical stability. The presence of multiple fluorine atoms is anticipated to play a significant role in the formation of a robust, LiF-rich SEI, a component widely recognized for its beneficial properties.

Comparative Analysis of SEI Composition: HFSI vs. Conventional Salts

While direct, comprehensive comparative studies on the anode SEI composition of HFSI are still emerging, we can synthesize a comparative analysis based on available data for HFSI on the cathode side and extensive research on related fluorinated sulfonimide salts like Lithium Bis(fluorosulfonyl)imide (LiFSI) and Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI), as well as the industry-standard Lithium Hexafluorophosphate (LiPF₆).

The LiPF₆ Benchmark: A Double-Edged Sword

LiPF₆ has been the workhorse of the lithium-ion battery industry for decades. Its decomposition products are key contributors to the SEI.

  • Key SEI Components: The SEI formed in LiPF₆-based electrolytes is typically a heterogeneous mixture of inorganic and organic species. X-ray Photoelectron Spectroscopy (XPS) analysis consistently reveals the presence of lithium fluoride (LiF), lithium carbonate (Li₂CO₃), and various lithium alkyl carbonates (ROCO₂Li).[6][7] The formation of LiF is a result of the decomposition of the PF₆⁻ anion, often initiated by trace amounts of water.[8]

  • Advantages: The presence of LiF is highly desirable as it is a good electronic insulator with a wide electrochemical window, contributing to a stable SEI.

  • Disadvantages: LiPF₆ suffers from poor thermal stability and is highly susceptible to hydrolysis, which generates hydrofluoric acid (HF). HF can attack both the electrode materials and other SEI components, leading to a continuous degradation of the SEI and overall performance fade.[8]

The Rise of Imide-Based Salts: LiTFSI and LiFSI

LiTFSI and LiFSI have emerged as promising alternatives to LiPF₆ due to their superior thermal and chemical stability.

  • LiTFSI: The SEI formed with LiTFSI is generally more organic in nature compared to LiPF₆-based SEIs. While it is more stable against hydrolysis, the lack of a significant LiF component can be a drawback. Furthermore, LiTFSI is known to be corrosive towards aluminum current collectors at high potentials.

  • LiFSI: LiFSI has shown significant promise in forming a stable and highly conductive SEI. Its decomposition leads to the formation of a LiF-rich SEI, similar to LiPF₆, but with better thermal stability.[9] The FSI⁻ anion is believed to be more readily reduced than the TFSI⁻ anion, leading to a more robust inorganic SEI layer. Studies have shown that LiFSI-based electrolytes can lead to improved cycling performance and rate capability, particularly in silicon-based anodes.[9]

Projecting the SEI Composition with HFSI

Based on a study utilizing LiHFSI as an additive for layered lithium-rich oxide cathodes, it was demonstrated that the presence of LiHFSI leads to the formation of a compact and thin cathode electrolyte interphase (CEI) enriched with LiF. This suggests that the HFSI anion readily decomposes to yield LiF, a highly desirable SEI component.

Extrapolating these findings to the anode side, we can hypothesize the following characteristics for an HFSI-derived SEI:

  • High LiF Content: The extensive fluorination of the HFSI molecule makes it a potent source of fluoride ions upon reduction. This would likely result in an SEI with a high concentration of lithium fluoride, contributing to its stability and electronic insulation.

  • Inorganic-Rich Nature: The decomposition of the sulfonimide group is also expected to contribute to the formation of other inorganic species, such as lithium sulfates (LiₓSOᵧ) and potentially lithium nitrides (LiₓNᵧ). This would lead to a more inorganic-rich SEI compared to that formed with LiTFSI.

  • Reduced Organic Content: A more readily decomposing salt that forms a stable inorganic layer can effectively passivate the anode surface at an earlier stage, thereby minimizing the continuous reduction of solvent molecules and leading to a thinner, less resistive SEI with a lower organic content.

Table 1: Postulated Comparative SEI Composition of Different Lithium Salts

SaltPredominant Inorganic ComponentsPredominant Organic ComponentsKey AdvantagesKey Disadvantages
LiPF₆ LiF, Li₂CO₃, LiₓPOᵧFzLithium alkyl carbonates (ROCO₂Li), Poly(ethylene oxide) (PEO)-like speciesForms LiF-rich SEIPoor thermal stability, HF generation
LiTFSI Li₂O, Li₂SR-SO₂-N-SO₂-R decomposition products, PEO-like speciesHigh thermal and electrochemical stabilityCorrosive to Al, less LiF in SEI
LiFSI LiF, Li₂S, LiₓSOᵧR-SO₂-N-SO₂-R decomposition products, PEO-like speciesForms stable, LiF-rich SEI, high conductivityPotential for Al corrosion (less than LiTFSI)
HFSI (Postulated) High LiF content, LiₓSOᵧ, LiₓNᵧ(Postulated) Lower concentration of solvent decomposition products(Postulated) Forms a highly stable, thin, LiF-rich SEILimited experimental data, potential cost and synthesis challenges

Experimental Protocols for SEI Characterization

To validate the postulated SEI composition and morphology, a multi-technique analytical approach is essential. The following are detailed protocols for key characterization techniques.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis

XPS is a surface-sensitive technique that provides quantitative elemental and chemical state information of the top few nanometers of the SEI.

Protocol:

  • Cell Disassembly: In an argon-filled glovebox, carefully disassemble the cycled cells.

  • Electrode Harvesting: Gently retrieve the anode.

  • Washing (Optional but Recommended): Gently rinse the anode with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte. Caution: Over-washing can alter the SEI composition.

  • Sample Mounting: Mount the anode on an XPS sample holder using conductive carbon tape.

  • Transfer: Transfer the sample to the XPS chamber using an air-free transfer vessel to prevent atmospheric contamination.

  • Data Acquisition:

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for C 1s, O 1s, F 1s, S 2p, N 1s, and Li 1s regions.

    • Perform depth profiling using a gentle Ar⁺ ion beam to probe the composition at different depths of the SEI.

  • Data Analysis:

    • Calibrate the binding energy scale using the adventitious carbon C 1s peak at 284.8 eV.

    • Perform peak fitting on the high-resolution spectra to identify and quantify the different chemical species.

Fourier-Transform Infrared Spectroscopy (FTIR) for Molecular Vibrational Analysis

FTIR spectroscopy provides information about the functional groups present in the SEI, helping to identify organic and inorganic species.

Protocol:

  • Cell Disassembly and Electrode Harvesting: Follow steps 1 and 2 from the XPS protocol.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Press the harvested anode firmly against the ATR crystal.

    • Ensure good contact to obtain a strong signal.

  • Data Acquisition:

    • Acquire the FTIR spectrum in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the clean ATR crystal.

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum.

    • Identify characteristic absorption bands corresponding to known SEI components (e.g., C=O in carbonates, S=O in sulfonates, P-F in phosphate species).

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

SEI Formation Mechanism

SEI_Formation cluster_electrolyte Electrolyte Bulk cluster_interface Anode-Electrolyte Interface cluster_sei SEI Layer Salt (e.g., HFSI) Salt (e.g., HFSI) Reduction Reduction Salt (e.g., HFSI)->Reduction Solvent Solvent Solvent->Reduction Inorganic_Components Inorganic Components (LiF, Li2CO3, LixSOy) Reduction->Inorganic_Components Salt Decomposition Organic_Components Organic Components (ROCO2Li, Polymers) Reduction->Organic_Components Solvent Decomposition

Caption: Simplified mechanism of SEI formation at the anode interface.

Experimental Workflow for SEI Analysis

SEI_Analysis_Workflow Cell_Cycling Battery Cycling (Formation Cycles) Disassembly Cell Disassembly (In Glovebox) Cell_Cycling->Disassembly Anode_Harvesting Anode Harvesting Disassembly->Anode_Harvesting Washing Rinsing with DMC Anode_Harvesting->Washing Sample_Preparation Sample Preparation Washing->Sample_Preparation XPS_Analysis XPS Analysis (Surface Composition) Sample_Preparation->XPS_Analysis FTIR_Analysis FTIR Analysis (Functional Groups) Sample_Preparation->FTIR_Analysis Data_Interpretation Data Interpretation and SEI Model Development XPS_Analysis->Data_Interpretation FTIR_Analysis->Data_Interpretation

Caption: A typical workflow for the ex-situ analysis of the SEI layer.

Conclusion and Future Outlook

The choice of lithium salt is a critical determinant of the SEI composition and, consequently, the overall performance of a lithium-ion battery. While comprehensive data on the anode SEI formed with this compound is still emerging, preliminary evidence and comparison with related fluorinated sulfonimide salts suggest its potential to form a highly stable, LiF-rich SEI. Such an interphase could be instrumental in enabling next-generation high-energy-density anodes, such as silicon and lithium metal.

Future research should focus on direct, systematic comparative studies of HFSI with other salts, employing the analytical techniques outlined in this guide. In-situ and operando characterization techniques will be invaluable in providing real-time insights into the dynamic formation and evolution of the SEI. A deeper understanding of the degradation mechanisms of novel salts like HFSI will pave the way for the rational design of electrolytes that can form the "ideal" SEI, unlocking the full potential of future battery technologies.

References

  • Wang, J., Li, Y., & Sun, C. (2021). Generating lithium fluoride-abundant interphase on layered lithium-rich oxide cathode with lithium this compound. Journal of Power Sources, 489, 229517. [Link]

  • Improved electrochemical performance and solid electrolyte interphase properties of electrolytes based on lithium bis(fluorosulfonyl)imide for high content silicon anodes. (2022). Journal of Materials Chemistry A. [Link]

  • Effect of electrolyte on the nanostructure of the solid electrolyte interphase (SEI) and performance of lithium metal anodes. (2018). Journal of Materials Chemistry A. [Link]

  • XPS analysis of solid-electrolyte interphase layer formed on a lithium- ion battery negative electrode. (n.d.). Kratos Analytical. [Link]

  • Revealing SEI Formation and Evolution at the Li Anode/Liquid Electrolyte Interface in Li-ion Batteries by in situ Fourier Transform Infrared Spectroscopy. (2017). DSpace@MIT. [Link]

  • Role of Salt Concentration on Interphase Dynamics and Chemistry of Silicon Anodes during Electrochemical Cycling. (2025). Oak Ridge National Laboratory. [Link]

  • FTIR of LiFSI‐THF‐LNO electrolyte, the CF anode in fully charged to... (n.d.). ResearchGate. [Link]

  • Suitable Salt for Solid Electrolyte Interphase Formation in Al Anode Dual-Ion Battery. (2021). ACS Applied Materials & Interfaces. [Link]

  • Fluorinated Additives and Co-Solvents for Interfacial Engineering of Solid Electrolyte Interfaces in Sodium-Ion Electrochemical Cells. (2022). ECS Meeting Abstracts. [Link]

  • XPS-analysis of the SEI in lithium batteries. (2017). Diva-portal.org. [Link]

  • Low‐frequency portion FTIR spectra of SEI films formed on Cu and on Li... (n.d.). ResearchGate. [Link]

  • Concentrated LiFSI–Ethylene Carbonate Electrolytes and Their Compatibility with High-Capacity and High-Voltage Electrodes. (2022). ACS Applied Energy Materials. [Link]

  • XPS in‐depth analysis of the SEI layers on the Li metal anodes in... (n.d.). ResearchGate. [Link]

  • Nano-FTIR Spectroscopy of the Solid Electrolyte Interphase Layer on a Thin-Film Silicon Li-Ion Anode. (2023). ACS Applied Materials & Interfaces. [Link]

  • Decomposition Reactions of Anode Solid Electrolyte Interphase (SEI) Components with LiPF6. (2023). The Journal of Physical Chemistry C. [Link]

  • Stability of aqueous electrolytes based on LiFSI and NaFSI. (2020). Physical Chemistry Chemical Physics. [Link]

  • An electrochemical compatibility investigation of RTIL-based electrolytes with Si-based anodes for advanced Li-ion batteries. (2020). Journal of Power Sources. [Link]

  • Fluorinated Sodium Salt Functionalized Copolymer as Artificial Solid Electrolyte Interphase for High Performance Lithium Metal Batteries. (2025). Advanced Functional Materials. [Link]

  • Bifunctional trimethylsilyl-modified fluorinated ester additive for LiF-rich solid electrolyte interphase in lithium metal batteries. (2025). Journal of Materials Chemistry A. [Link]

  • Synchrotron Near-Field Infrared Nanospectroscopy and Nanoimaging of Lithium Fluoride in Solid Electrolyte Interphases in Li-Ion Battery Anodes. (2021). ACS Nano. [Link]

  • Lithium Ion Battery Anode Aging Mechanisms. (2014). Materials. [Link]

  • Exploring Lithium-Ion Battery Degradation: A Concise Review of Critical Factors, Impacts, Data-Driven Degradation Estimation Techniques, and Sustainable Directions for Energy Storage Systems. (2023). Energies. [Link]

  • Component Degradation in Lithium-Ion Batteries and Their Sustainability: A Concise Overview. (2025). Batteries. [Link]

  • Component Degradation in Lithium-Ion Batteries and Their Sustainability: A Concise Overview. (2023). Batteries. [Link]

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A Comparative Guide to the Safety Characteristics of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide and Traditional Electrolytes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Imperative of Electrolyte Safety in Advanced Energy Storage

The advancement of high-energy-density lithium-ion batteries is a cornerstone of technological progress, powering everything from portable electronics to electric vehicles. However, the inherent safety risks associated with traditional liquid electrolytes remain a significant bottleneck. These electrolytes, typically composed of lithium hexafluorophosphate (LiPF₆) dissolved in a mixture of organic carbonate solvents, are highly flammable and thermally unstable.[1][2] This guide provides a detailed comparison of the safety characteristics of a novel fluorinated electrolyte salt, 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide, and its derivatives, against those of traditional carbonate-based electrolytes. We will delve into the fundamental chemistry that dictates their safety profiles, supported by experimental data and standardized testing protocols, to offer researchers and drug development professionals a clear understanding of the potential of this next-generation electrolyte component.

The Inherent Hazards of Traditional Carbonate-Based Electrolytes

Conventional lithium-ion battery electrolytes are almost universally based on a combination of cyclic and linear alkyl carbonates, such as ethylene carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC).[1][3] While this formulation provides a wide operating voltage window, it comes with significant safety compromises.

Flammability: The primary safety concern is the high flammability of the organic carbonate solvents.[1] These solvents have low flash points, meaning they can ignite at relatively low temperatures. For instance, dimethyl carbonate has a flash point of 17°C (63°F).[4] In the event of a battery malfunction leading to a short circuit or overheating, the electrolyte can be ignited, leading to a fire or explosion.[2]

Thermal Instability: The lithium salt used in traditional electrolytes, LiPF₆, is thermally unstable and prone to decomposition, especially in the presence of trace amounts of water.[5][6] This decomposition reaction, which can begin at temperatures as low as 89.3°C, produces highly reactive and toxic species, including phosphorus pentafluoride (PF₅) and hydrofluoric acid (HF).[6][7] The PF₅ can then catalyze the further decomposition of the carbonate solvents, leading to a dangerous cycle of heat and gas generation known as thermal runaway.[2]

The Enhanced Safety Profile of this compound-Based Electrolytes

This compound and its lithium and potassium salts represent a class of highly fluorinated sulfonimide compounds that have been investigated as safer alternatives to traditional electrolyte components.[8][9] Their unique molecular structure, rich in strong carbon-fluorine bonds, imparts exceptional thermal and chemical stability.

While direct, comprehensive safety data for electrolytes based on this compound is emerging, we can infer its safety characteristics from studies on closely related fluorinated sulfonimide salts, such as Lithium bis(pentafluoroethanesulfonyl)imide (LiN(SO₂C₂F₅)₂, also known as LiBETI). The fundamental principles of high fluorination and the stable sulfonimide group suggest a significantly improved safety profile.

Intrinsic Non-Flammability: The high degree of fluorination in the molecular structure of this compound contributes to its non-flammable nature. Fluorinated compounds are widely used as fire extinguishants due to their ability to scavenge free radicals that propagate combustion reactions.

Superior Thermal Stability: Fluorinated sulfonimide salts exhibit significantly higher thermal stability compared to LiPF₆. This is attributed to the strong electron-withdrawing nature of the fluorinated alkyl groups and the delocalization of the negative charge across the S-N-S backbone of the sulfonimide anion. This inherent stability prevents the initiation of the decomposition reactions that lead to thermal runaway.

Comparative Safety Data

The following table summarizes the key safety parameters of traditional electrolytes and the expected performance of electrolytes based on fluorinated sulfonimides, drawing on data for the structurally similar LiBETI as a proxy for this compound.

Safety ParameterTraditional Electrolyte (LiPF₆ in EC/DMC)Fluorinated Sulfonimide Electrolyte (e.g., LiBETI in Carbonates)Rationale for Improvement
Flash Point Low (~17-40°C for solvents)[3][4]Expected to be significantly higher or non-flammableHigh fluorine content reduces volatility and flammability.
Self-Extinguishing Time (SET) Propagates flameExpected to be very short or zeroFluorinated compounds act as flame retardants.
Thermal Decomposition Onset (Salt) ~89.3°C[7]>300°CStronger chemical bonds and charge delocalization in the sulfonimide anion.
Exothermic Onset in Electrolyte (ARC) ~200°C~230°CHigher intrinsic thermal stability of the salt prevents early decomposition reactions.

Experimental Protocols for Safety Evaluation

To empirically validate the safety characteristics of battery electrolytes, a suite of standardized tests are employed. Below are detailed methodologies for two of the most critical safety assessments.

Flammability Testing: Flash Point and Self-Extinguishing Time (SET)

This test quantifies the ease of ignition and the ability of an electrolyte to sustain a flame.

Methodology:

  • Sample Preparation: A small, defined volume (e.g., 2 mL) of the electrolyte is dispensed onto a non-combustible, absorbent material, such as a glass fiber filter, placed in a fume hood.

  • Ignition: A controlled flame or spark source is brought into contact with the electrolyte-soaked material.

  • Flash Point Measurement: For a more quantitative measure, a closed-cup flash point tester (e.g., Pensky-Martens) is used. The electrolyte is heated at a controlled rate, and an ignition source is periodically introduced into the vapor space until a flash is observed. The temperature at which this occurs is the flash point.

  • Self-Extinguishing Time (SET) Measurement: If the electrolyte ignites, the time it takes for the flame to self-extinguish after the removal of the ignition source is measured. A shorter SET indicates a lower propensity to sustain a fire.

Flammability_Test_Workflow cluster_prep Sample Preparation cluster_ignition Ignition & Measurement cluster_flash_point Flash Point Determination prep Dispense 2mL of electrolyte onto glass fiber filter ignite Apply ignition source prep->ignite fp_setup Place electrolyte in closed-cup tester prep->fp_setup observe Observe for ignition ignite->observe measure_set If ignited, measure Self-Extinguishing Time (SET) observe->measure_set [Ignition Occurs] fp_heat Heat at a controlled rate fp_setup->fp_heat fp_ignite Periodically introduce ignition source fp_heat->fp_ignite fp_record Record temperature of flash fp_ignite->fp_record [Flash Observed]

Figure 1: Experimental workflow for flammability testing of battery electrolytes.

Thermal Stability Assessment: Accelerating Rate Calorimetry (ARC)

ARC is a crucial technique for determining the onset temperature of exothermic decomposition reactions under adiabatic conditions, simulating a worst-case thermal runaway scenario.

Methodology:

  • Sample Preparation: A small, precise amount of the electrolyte is hermetically sealed in a sample bomb, typically made of a non-reactive metal.

  • Instrument Setup: The sample bomb is placed in the ARC calorimeter, which consists of a robust, insulated chamber.

  • Heat-Wait-Seek Protocol:

    • Heat: The calorimeter heats the sample to a predetermined starting temperature.

    • Wait: The system holds the temperature constant to allow for thermal equilibration.

    • Seek: The instrument monitors the sample's self-heating rate. If the rate is below a set threshold (e.g., 0.02 °C/min), the system proceeds to the next temperature step.

  • Exotherm Detection: If the self-heating rate exceeds the threshold, the calorimeter switches to an adiabatic mode. It then tracks the temperature and pressure increase as the sample undergoes exothermic decomposition, providing precise data on the onset temperature and the dynamics of the thermal runaway.

ARC_Test_Workflow cluster_prep Sample Preparation cluster_arc_protocol ARC Heat-Wait-Seek Protocol cluster_adiabatic Adiabatic Tracking prep_arc Seal electrolyte in sample bomb start Start at initial temperature prep_arc->start heat Heat to next temperature step start->heat wait Wait for thermal equilibrium heat->wait seek Seek for self-heating > threshold wait->seek exotherm Exotherm detected seek->exotherm [Yes] no_exotherm No exotherm detected seek->no_exotherm [No] track Track temperature and pressure rise exotherm->track no_exotherm->heat data Record onset temperature and runaway dynamics track->data

Figure 2: Workflow for Accelerating Rate Calorimetry (ARC) testing of battery electrolytes.

Conclusion

The safety of lithium-ion batteries is a paramount concern that directly impacts their widespread adoption in critical applications. While traditional carbonate-based electrolytes have enabled the current generation of energy storage devices, their inherent flammability and thermal instability pose significant risks. The emergence of novel electrolyte components, such as this compound and its derivatives, offers a promising path towards intrinsically safer battery chemistries. The high degree of fluorination and the robust sulfonimide structure contribute to enhanced thermal stability and non-flammability. Although further research with direct comparative data is warranted, the available evidence on structurally similar compounds strongly suggests that these materials can play a pivotal role in the development of the next generation of safe and reliable high-energy batteries.

References

  • Campion, C. L., Li, W., & Lucht, B. L. (2005). Thermal Decomposition of LiPF6-Based Electrolytes for Lithium-Ion Batteries. Journal of The Electrochemical Society, 152(12), A2327. [Link]

  • Gnanaraj, J. S., Zinigrad, E., Asraf, L., Gottlieb, H. E., Sprecher, M., Aurbach, D., & Schmidt, M. (2003). The use of accelerating rate calorimetry (ARC) for the study of the thermal reactions of Li-ion battery electrolyte solutions. Journal of Power Sources, 119-121, 794-798. [Link]

  • Hess, S., Wohlfahrt-Mehrens, M., & Wachtler, M. (2015). Flammability of Li-Ion Battery Electrolytes: Flash Point and Self-Extinguishing Time Measurements. Journal of The Electrochemical Society, 162(2), A3084–A3097. [Link]

  • Kravchyk, K. V., Bhauriyal, P., Piveteau, L., Pathak, S., & Kovalenko, M. V. (2021). Challenges for Safe Electrolytes Applied in Lithium-Ion Cells—A Review. Materials, 14(22), 6783. [Link]

  • Li, W., Campion, C. L., Lucht, B. L., Ravdel, B., & Abraham, K. M. (2005). Thermal Decomposition of LiPF6-Based Electrolytes for Lithium-Ion Batteries. Journal of The Electrochemical Society, 152(12), A2327. [Link]

  • Roth, E. P., & Orendorff, C. J. (2012). How Electrolytes Influence Battery Safety. The Electrochemical Society Interface, 21(2), 45-49. [Link]

  • Sun, X., et al. (2021). Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt. Polymers, 13(5), 707. [Link]

  • Wikipedia. (2023). Dimethyl carbonate. [Link]

  • Anhui Meisenbao Technology Co., Ltd. (n.d.). The “Three Giants” of Electrolyte Solvents — Ethylene Carbonate (EC), Dimethyl Carbonate (DMC), and Ethyl Methyl Carbonate (EMC). [Link]

  • Zhang, S. S. (2006). A review on electrolyte additives for lithium-ion batteries. Journal of Power Sources, 162(2), 1379-1394. [Link]

  • PNNL. (2022). High-Safety Electrolytes for Lithium-Ion Batteries. [Link]

  • NETZSCH Analyzing & Testing. (2020). Thermal Stability of Lithium Ion Battery Electrolyte. [Link]

  • JoVE. (2021). Accelerating Rate Calorimetry and Complementary Techniques to Characterize Battery Safety Hazards. [Link]

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literature review comparing the efficacy of different disulfonimide-based electrolytes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Disulfonimide-Based Electrolytes for Advanced Battery Applications

The relentless pursuit of higher energy density, improved safety, and longer cycle life in next-generation energy storage systems has propelled the exploration of novel electrolyte formulations. Among the most promising candidates are electrolytes based on disulfonimide salts, which offer significant advantages over the conventional lithium hexafluorophosphate (LiPF₆). This guide provides a comprehensive comparison of the efficacy of three prominent disulfonimide-based electrolytes: Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI), Lithium Bis(fluorosulfonyl)imide (LiFSI), and Lithium Bis(ethylsulfonyl)imide (LiBETI). We will delve into their core electrochemical properties, supported by experimental data, and provide detailed protocols for their evaluation.

Introduction to Disulfonimide-Based Electrolytes

Disulfonimide salts are a class of lithium salts that have garnered considerable attention for their potential to replace LiPF₆ in lithium-ion and next-generation batteries.[1] The general structure consists of a central nitrogen atom bonded to two sulfonyl groups, with varying fluorinated alkyl or aryl groups. This molecular architecture leads to a highly delocalized negative charge on the anion, resulting in weak interactions between the lithium cation and the anion.[2] This weak association is fundamental to many of their advantageous properties, including high ionic conductivity and good solubility in a wide range of organic solvents.[3]

The primary motivation for moving away from LiPF₆ stems from its inherent thermal and chemical instability. LiPF₆ is highly sensitive to moisture, readily hydrolyzing to form hazardous hydrofluoric acid (HF), which can corrode electrode materials and degrade battery performance.[4][5] Disulfonimide salts, in contrast, generally exhibit superior thermal and chemical stability.[6][7]

cluster_title Molecular Structures of Disulfonimide Anions TFSI- TFSI⁻ (CF₃SO₂)₂N⁻ FSI- FSI⁻ (FSO₂)₂N⁻ BETI- BETI⁻ (C₂F₅SO₂)₂N⁻

Caption: Molecular structures of common disulfonimide anions.

Comparative Analysis of Key Performance Metrics

The selection of a disulfonimide salt is a critical determinant of a battery's performance. This section compares LiTFSI, LiFSI, and LiBETI based on ionic conductivity, electrochemical stability, thermal stability, and their impact on the solid electrolyte interphase (SEI).

Ionic Conductivity

High ionic conductivity is essential for efficient ion transport between the anode and cathode, directly impacting the battery's power capabilities. Disulfonimide-based electrolytes generally exhibit good ionic conductivity due to the weak Li⁺-anion interactions.

Lithium SaltSolvent SystemConcentration (M)Ionic Conductivity (mS/cm) at 25°C
LiTFSI Carbonate-based~1.06.3 - 8.5[8]
LiFSI Carbonate-based~1.0Generally higher than LiTFSI[5][9]
LiBETI EC-DMENot SpecifiedComparable to other imide salts[1]

Note: Exact values can vary significantly based on the specific solvent mixture, concentration, and temperature.

LiFSI typically demonstrates higher ionic conductivity compared to LiTFSI.[5][9] This is attributed to the smaller size of the FSI⁻ anion and potentially lower viscosity of the resulting electrolyte. LiBETI, with its larger anion, is expected to have slightly lower conductivity, though it remains competitive.

Electrochemical Stability Window (ESW)

The electrochemical stability window defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. A wide ESW is crucial for high-voltage battery applications.

Lithium SaltKey AdvantagesKey Disadvantages
LiTFSI Wide electrochemical window (up to 5.0 V vs. Li⁺/Li)[7]Corrodes aluminum current collectors above 3.5 V[4][6]
LiFSI Good electrochemical stability[10]Can also cause corrosion of aluminum current collectors at high potentials[10][11]
LiBETI Better passivation of aluminum compared to LiTFSI[2]Limited publicly available data on full ESW

LiTFSI is known for its wide electrochemical window, but its practical application in high-voltage cathodes is hindered by its corrosive nature towards the aluminum current collector.[4][6] LiFSI also faces challenges with aluminum corrosion, though this can be mitigated with additives.[11] LiBETI has shown promise in providing better passivation of aluminum, making it a potentially more suitable candidate for high-voltage systems.[2]

Thermal Stability

Thermal stability is a critical safety parameter. Unstable electrolytes can decompose at elevated temperatures, leading to gas generation, pressure buildup, and potentially thermal runaway.

Lithium SaltOnset of Decomposition (°C)Observations
LiTFSI > 210 °C[6], up to 375 °C[3]Excellent thermal stability.[3][7]
LiFSI > 200 °C[6]Generally considered to have good thermal stability, though some studies show variability depending on purity.[12][13] The F-S bond is weaker than the C-S bond in LiTFSI, potentially leading to lower thermal resistance.[3]
LiBETI Not specified in provided resultsExpected to have good thermal stability similar to other imide salts.

LiTFSI exhibits excellent thermal stability, with a high decomposition temperature.[3][7] LiFSI also has good thermal stability, though it can be more sensitive to impurities.[12][13] The weaker F-S bond in LiFSI compared to the C-S bond in LiTFSI may result in slightly lower thermal stability under certain conditions.[3]

Solid Electrolyte Interphase (SEI) Formation

The composition and stability of the SEI layer, formed on the anode during the initial cycles, are critical for long-term battery performance. The anion of the lithium salt plays a significant role in the SEI formation.

LiFSI is particularly noted for its ability to form a stable and robust SEI on the lithium metal anode.[10] This SEI is often rich in lithium fluoride (LiF), which is an excellent electronic insulator and helps to suppress dendrite growth.[5] The decomposition of the FSI⁻ anion contributes to the formation of this favorable SEI.[14] While LiTFSI also forms an SEI, the one derived from LiFSI is generally considered more effective for stabilizing reactive anodes like lithium metal.

The Role of Electrolyte Additives

The performance of disulfonimide-based electrolytes can be significantly enhanced through the use of additives. These are small quantities of specific compounds added to the electrolyte to achieve targeted improvements.

  • SEI-forming additives: Compounds like vinylene carbonate (VC) and fluoroethylene carbonate (FEC) are commonly used to create a more stable and protective SEI on the anode.

  • Aluminum corrosion inhibitors: Additives containing borate or phosphate groups can help to passivate the aluminum current collector at high voltages, mitigating the corrosive effects of TFSI⁻ and FSI⁻ anions.

  • Flame retardants: To enhance safety, flame-retardant additives or co-solvents can be incorporated into the electrolyte formulation.

The judicious selection of additives is often crucial for unlocking the full potential of disulfonimide-based electrolytes in practical battery systems.[15]

Experimental Protocols

To ensure the technical accuracy and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for key electrolyte characterization experiments.

Ionic Conductivity Measurement via Electrochemical Impedance Spectroscopy (EIS)

Objective: To determine the ionic conductivity of the electrolyte at various temperatures.

Methodology:

  • Assemble a symmetric coin cell (e.g., stainless steel // separator soaked in electrolyte // stainless steel).

  • Place the cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature.

  • Perform EIS measurements over a wide frequency range (e.g., 1 MHz to 0.1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

  • The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

  • Calculate the ionic conductivity (σ) using the formula: σ = d / (Rb * A), where 'd' is the thickness of the separator and 'A' is the area of the electrode.

  • Repeat the measurement at different temperatures to obtain the temperature-dependent conductivity.[8][16]

Electrochemical Stability Window (ESW) Measurement via Linear Sweep Voltammetry (LSV)

Objective: To determine the voltage range over which the electrolyte is stable.

Methodology:

  • Assemble a three-electrode cell with a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).

  • For the anodic stability, scan the potential of the working electrode from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s). The potential at which a significant increase in current is observed is considered the oxidative decomposition potential.

  • For the cathodic stability, scan the potential from the OCV to a low potential (e.g., -0.5 V vs. Li/Li⁺). The potential at which a significant reductive current is observed (before lithium plating) is the reductive decomposition potential.

  • The ESW is the difference between the oxidative and reductive decomposition potentials.[17]

cluster_workflow Electrolyte Characterization Workflow prep Electrolyte Preparation cell_assembly Coin Cell Assembly prep->cell_assembly eis EIS for Ionic Conductivity cell_assembly->eis lsv LSV for ESW cell_assembly->lsv cycling Galvanostatic Cycling cell_assembly->cycling post_mortem Post-mortem Analysis cycling->post_mortem

Caption: A typical experimental workflow for electrolyte characterization.

Summary and Future Outlook

Disulfonimide-based electrolytes offer a compelling alternative to conventional LiPF₆-based systems, with significant improvements in thermal stability and ionic conductivity.

  • LiFSI is emerging as a strong contender, particularly for lithium metal batteries, due to its high ionic conductivity and ability to form a stable SEI.[5][9][11] However, its potential for aluminum corrosion and sensitivity to impurities require careful consideration and mitigation strategies, often through the use of additives.

  • LiTFSI remains a valuable research tool and a component in specialized electrolyte formulations due to its excellent thermal and chemical stability.[3][7] Its major drawback is the significant corrosion of aluminum current collectors at higher voltages.

  • LiBETI shows promise for high-voltage applications due to its improved aluminum passivation.[2] However, more extensive research and publicly available data are needed for a comprehensive evaluation of its performance.

The future of disulfonimide-based electrolytes will likely involve the development of multi-component systems, including salt blends and sophisticated additive packages, to address the specific challenges of next-generation battery chemistries. As the demand for safer, higher-performance batteries continues to grow, these advanced electrolytes will undoubtedly play a pivotal role in enabling new energy storage technologies.

References

  • The features of LiTFSI and comparison with LiFSI - TYCORUN ENERGY. (2022-12-20).
  • Thermal stability and decomposition of lithium bis(fluorosulfonyl)imide (LiFSI) salts - RSC Publishing.
  • Thermal Stability and Decomposition of Lithium Bis(fluorosulfonyl)Imide (LiFSI) Salts. (2016-02-29).
  • Thermal stability analysis of nitrile additives in LiFSI for lithium-ion batteries: An accelerating r
  • Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)
  • Performance Battle in High-Voltage Lithium Metal Batteries: A Comparative Guide to MTFSILi, LiFSI, and LiTFSI Electrolytes - Benchchem.
  • A Comparative Guide to Advanced Lithium-Ion B
  • LiFSI vs. LiPF6 in Li-ion Battery Electrolytes - Poworks. (2021-11-11).
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  • Analysis of Lithium-Ion Battery Electrolyte Materials and Their Functions - A&S Power. (2025-08-11).
  • Lithium salts for advanced lithium batteries: Li–metal, Li–O 2 , and Li–S - RSC Publishing. (2015-06-01).
  • Lithium-Ion Battery Core: Electrolyte Composition and Functional Analysis - NEWARE. (2024-07-04).
  • A Better Life with Batteries - Key Properties That Qualify Electrolytes to Serve as Lithium-Ion Pathways: Lithium Salts, Solvents, and Additives. (2025-07-18).
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  • Ionic conductivity of the electrolytes and comparison with experimental...
  • Fluorosulfonamide-type Electrolyte Additives for Long-Life K-Ion Batteries - ResearchG
  • Recent progresses on electrolytes of fluorosulfonimide anions for improving the performances of rechargeable Li and Li-ion battery | Request PDF - ResearchG
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  • a) The electrochemical stability window of each electrolyte was...
  • Investigation of Ionic Conductivity of Electrolytes for Anode-Free Lithium-Ion Batteries by Impedance Spectroscopy - MDPI.
  • Phase Behavior and Ionic Conductivity of Blended, Ion-Condensed Electrolytes with Ordered Morphologies - MDPI. (2022-06-28).
  • Compatibility issues between electrodes and electrolytes in solid-state b
  • Experimental and Modeling of Conductivity for Electrolyte Solution Systems - PMC - NIH.
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  • Sulfonyl-based polyimide cathode for lithium and sodium secondary batteries: Enhancing the cycling performance by the electrolyte | Request PDF - ResearchG
  • Electrolyte Additives in Lithium Ion EV Batteries and the Relationship of the SEI Composition to Cell Resistance and Lifetime - MDPI.
  • Applications of Polymer Electrolytes in Lithium-Ion B
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  • Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach - OSTI.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of scientific innovation, our responsibilities extend beyond discovery to include the safe and conscientious management of the chemical entities we handle. 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide is a compound whose unique properties necessitate a rigorous and informed approach to its disposal. This guide provides a detailed operational and safety framework, moving beyond mere compliance to instill a culture of intrinsic safety and environmental stewardship in your laboratory.

The structural stability imparted by the carbon-fluorine bonds in this molecule suggests a high degree of environmental persistence, analogous to Per- and Polyfluoroalkyl Substances (PFAS). Therefore, its disposal must be handled with the goal of complete destruction rather than simple containment.

Hazard Profile and Risk Assessment

Understanding the inherent risks of this compound is the foundation of its safe management. The primary hazards are its severe corrosive properties.

A Safety Data Sheet (SDS) for this compound classifies it with the following hazards:

  • H314: Causes severe skin burns and eye damage [1].

  • H318: Causes serious eye damage [1].

This corrosive nature dictates the necessity of stringent personal protective equipment (PPE) protocols and dictates its segregation from other waste streams to prevent violent reactions or the degradation of waste containers.

Hazard ClassificationGHS CodeDescriptionImplication for Handling & Disposal
Skin CorrosionSub-category 1CCauses severe skin burns and eye damage.Mandates the use of chemical-resistant gloves, lab coats, and full face protection. Waste must be segregated as corrosive.
Serious Eye DamageCategory 1Causes serious eye damage.Requires tightly sealed safety goggles and a face shield during handling and disposal operations.

Given its fluorinated structure, we must also consider the potential for environmental persistence. The U.S. Environmental Protection Agency (EPA) has issued extensive guidance on the disposal of PFAS, which are known as "forever chemicals" due to their resistance to degradation[2][3]. The most responsible disposal methods are therefore those that lead to the complete mineralization of the compound.

Personal Protective Equipment (PPE) and Immediate Safety

Before handling the pure compound or its waste, ensure the following PPE is worn. This is a non-negotiable baseline for all personnel.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and severe chemical burns[1][4].
Eye/Face Protection Tightly fitting safety goggles and a full-face shield.To protect against splashes that can cause serious, irreversible eye damage[1][5].
Body Protection Chemical-resistant lab coat or apron.To protect skin and clothing from contamination.
Respiratory Protection Use only in a certified chemical fume hood.To prevent inhalation of any dust or aerosols, which can cause severe respiratory tract irritation[1][4].

Emergency Facilities: An eyewash station and safety shower must be immediately accessible in any area where this compound is handled[6][7].

Waste Collection and Segregation Protocol

Proper segregation is the most critical step in the laboratory phase of waste management. Cross-contamination can lead to dangerous reactions and complicates the final disposal process.

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container must be made of compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, vapor-tight lid.

  • Labeling: The container must be labeled immediately with the following information:

    • "Hazardous Waste"

    • "this compound" (no formulas or abbreviations)[8].

    • Hazard Characteristics: "Corrosive," "Halogenated Organic."

    • Accumulation Start Date.

  • Solid Waste: Collect contaminated solids (e.g., weighing paper, contaminated pipette tips, gloves) in the designated container. Avoid mixing with any other chemical waste.

  • Aqueous Solutions: If dealing with solutions, they must be collected in a separate, dedicated liquid waste container, also labeled as "Corrosive" and "Halogenated Organic." Do not mix with other solvent waste streams.

  • Storage: Keep the sealed waste container in a designated Satellite Accumulation Area within the laboratory, away from incompatible materials (e.g., bases, oxidizing agents).

WasteSegregation Start Generate Waste (Solid or Liquid) IsCorrosive Is waste corrosive? Start->IsCorrosive IsHalogenated Is waste halogenated? IsCorrosive->IsHalogenated Yes Container Select dedicated, compatible container (e.g., HDPE) IsHalogenated->Container Yes Label Label container: - Full Chemical Name - 'Hazardous Waste' - 'Corrosive' - 'Halogenated Organic' Container->Label Store Store in designated Satellite Accumulation Area Label->Store

Caption: Waste Segregation Workflow for this compound.

Spill Management Protocol

Immediate and correct response to a spill is vital to mitigate the corrosive hazard.

For a Small-Scale Laboratory Spill (Solid):

  • Evacuate & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Contain Spread: Do NOT use water. Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a universal spill absorbent. This prevents the formation of dust[1].

  • Collect Material: Carefully sweep or scoop the absorbed material and spilled solid into the designated hazardous waste container. Use non-sparking tools.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Approved Final Disposal Pathways

Final disposal must be conducted by a licensed hazardous waste management company. The following are the recommended disposal routes, which align with EPA guidance for persistent fluorinated compounds[3][9].

Pathway 1: High-Temperature Incineration (Preferred Method)

High-temperature incineration in a hazardous waste combustor is the most effective method for the complete destruction of this compound.

  • Mechanism: The high temperatures (typically >1000°C) and long residence times are necessary to break the highly stable carbon-fluorine bonds, mineralizing the compound into less harmful inorganic substances like carbon dioxide, water, hydrogen fluoride (HF), and sulfur oxides (SOx)[2][10]. The incinerator's off-gases are treated by scrubbers to neutralize acidic products like HF and SOx.

  • Rationale: This is the preferred method because it offers permanent destruction, preventing the "forever chemical" from persisting in the environment[2][11]. Research indicates that for many perfluorinated substances, temperatures of at least 700°C are required for efficient mineralization[12].

Pathway 2: Secure Hazardous Waste Landfill (Containment Option)

When high-temperature incineration is not accessible, disposal in a specially permitted RCRA Subtitle C hazardous waste landfill is an acceptable, albeit less ideal, alternative.

  • Mechanism: This method does not destroy the chemical but contains it. These landfills are engineered with double liners, leachate collection systems, and extensive monitoring to prevent the chemical from escaping into the environment[2].

  • Rationale: This is a compliant containment strategy that isolates the hazardous material. However, it passes the burden of the "forever chemical" to future generations and does not align with the principle of destruction[9].

Decontamination of Equipment

All non-disposable equipment (glassware, spatulas, etc.) that comes into contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: In a fume hood, rinse the equipment with a suitable organic solvent (e.g., isopropanol or acetone) to dissolve any residue. Collect this rinse solvent as "Halogenated Organic Waste."

  • Wash: Wash the equipment with soap and warm water.

  • Final Rinse: Rinse thoroughly with deionized water.

By adhering to these rigorous procedures, you ensure the safety of your personnel, maintain compliance with regulations, and uphold your responsibility to protect the environment from persistent chemical threats.

References

  • SynQuest Laboratories, Inc. (2016). 1,1,1,2,3,3-Hexafluoropropane Safety Data Sheet. Retrieved from SynQuest Labs. (URL not directly applicable to the specific disulfonimide but used for general fluoroalkane properties).
  • Linde Gas GmbH. (2017). SAFETY DATA SHEET 1,1,1,3,3,3-Hexafluoropropane. Retrieved from Linde Gas GmbH.
  • SynQuest Laboratories, Inc. (n.d.). 1,1,1,2,2,3-Hexafluoropropane Safety Data Sheet. Retrieved from SynQuest Labs.
  • ChemicalBook. (2025). This compound POTASSIUM SALT - Safety Data Sheet. Retrieved from ChemicalBook. (Specific URL not available).
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,1,1,3,3,3-hexafluoropropan-2-ol. Retrieved from Chemos GmbH & Co. KG. (URL provides general fluoro-compound safety).
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  • New Jersey Department of Health. (n.d.). ALKANE SULFONIC ACID HAZARD SUMMARY. Retrieved from [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials.
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  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

  • Sasi, P. C. (2021). Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification. IntechOpen.
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  • Inorganic Chemistry. (n.d.). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides.
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  • ResearchGate. (n.d.). Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon.
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  • Boston University Environmental Health & Safety. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • Republic Services. (2024). Safe and Secure PFAS Disposal? We Got This. Retrieved from [Link]

  • Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]

  • Sasi, P. C. (2020). Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa. UND Scholarly Commons. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2020). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from EPA.gov. (Specific URL not available).
  • ALPHACHEM Limited. (2017). Sulfonic Acid - Safety Data Sheet. Retrieved from ALPHACHEM Limited. (Specific URL not available).
  • Semantic Scholar. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from Semantic Scholar. (Specific URL not available).
  • Cox-Colvin & Associates. (2021). EPA Releases Interim Guidance on the Destruction and Disposal of PFAS Substances and Materials Containing PFAS. Retrieved from [Link]

  • PubMed Central. (n.d.). Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich. (Specific URL not available).
  • MDPI. (2022). The Recycling of Waste Per-Fluorinated Sulfonic Acid for Reformulation and Membrane Application in Iron-Chromium Redox Flow Batteries. Retrieved from [Link]

  • ResearchGate. (n.d.). The fate of sulfonamides in the process of phytoremediation in hydroponics.
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Navigating the Handling of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

As researchers and scientists at the forefront of drug development, the safe handling of novel and reactive compounds is paramount. This guide provides essential, direct guidance on the personal protective equipment (PPE) required for handling 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide (also known as HFSI). Adherence to these protocols is critical to ensuring a safe laboratory environment and the integrity of your research.

Understanding the Hazard: Why This Compound Demands Respect

This compound is classified as a corrosive material. Safety Data Sheets (SDS) for this compound and its salts consistently carry the GHS05 corrosion pictogram and the signal word "Danger". The primary hazards associated with this chemical are severe skin burns and serious eye damage.

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

  • H318: Causes serious eye damage.

These classifications underscore the critical need for a comprehensive PPE strategy to prevent any direct contact with the substance.

Core Protective Measures: Your First Line of Defense

A risk assessment should always be conducted before beginning any work with this compound. The following table summarizes the minimum required PPE for handling this corrosive compound.

PPE ComponentSpecifications and Rationale
Hand Protection Primary Gloves: Butyl rubber or Viton® gloves are recommended based on their general resistance to corrosive acids and organic chemicals. Secondary Gloves: A pair of nitrile gloves should be worn as a liner. Rationale: Due to the lack of specific breakthrough time data for this compound, a double-gloving approach with highly resistant outer gloves provides an essential layer of safety. Always inspect gloves for any signs of degradation, such as discoloration or swelling, and replace them immediately if compromised.
Eye and Face Protection Primary Protection: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. Secondary Protection: A full-face shield must be worn over the goggles. Rationale: The corrosive nature of this compound poses a significant risk of severe and permanent eye damage from splashes. A face shield protects the entire face from contact.
Body Protection A flame-resistant and chemically impervious laboratory coat is mandatory. For operations with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is required. Rationale: Standard cotton lab coats do not offer sufficient protection against corrosive chemicals. A chemically resistant outer layer is necessary to prevent skin contact.
Foot Protection Fully enclosed, chemical-resistant shoes are required. Open-toed shoes are strictly prohibited in any laboratory setting where this chemical is handled. Rationale: This protects against spills that may reach the floor.
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient or in the case of a spill, a full-face respirator with appropriate cartridges for organic vapors and acid gases should be used. Rationale: While the primary risk is dermal and ocular, inhalation of corrosive mists or powders can cause severe respiratory tract irritation.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, methodical workflow is crucial for minimizing exposure risk. The following protocol outlines the essential steps for donning, doffing, and disposing of PPE when working with this compound.

Donning PPE: A Deliberate Sequence

PPE_Donning_Sequence cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect all PPE for damage WashHands Wash and dry hands thoroughly LabCoat Don lab coat and fasten completely WashHands->LabCoat InnerGloves Don inner nitrile gloves LabCoat->InnerGloves OuterGloves Don outer butyl rubber or Viton® gloves InnerGloves->OuterGloves Goggles Put on chemical splash goggles OuterGloves->Goggles FaceShield Put on face shield Goggles->FaceShield Respirator Don respirator (if required by risk assessment) FaceShield->Respirator PPE_Doffing_Sequence cluster_doffing Doffing Sequence OuterGloves Remove outer gloves FaceShield Remove face shield OuterGloves->FaceShield LabCoat Remove lab coat/apron FaceShield->LabCoat Goggles Remove goggles LabCoat->Goggles InnerGloves Remove inner gloves Goggles->InnerGloves WashHands Wash hands thoroughly InnerGloves->WashHands

Figure 2: Recommended PPE doffing sequence.

  • Outer Gloves: With your outer gloves still on, decontaminate them if possible. Then, carefully remove the outer gloves, avoiding contact with your skin. Dispose of them in a designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Lab Coat/Apron: Remove your lab coat or apron by rolling it down and away from your body, turning it inside out as you go. Place it in a designated container for laundry or disposal.

  • Inner Gloves: Remove the inner nitrile gloves, again avoiding contact with your bare skin. Dispose of them in the hazardous waste container.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan: Managing Contaminated PPE

Contaminated PPE must be treated as hazardous waste. Adherence to proper disposal protocols is essential to protect yourself, your colleagues, and the environment.

  • Segregation: All PPE that has come into contact with this compound must be segregated from general laboratory waste.

  • Containment: Place all contaminated disposable PPE, including both pairs of gloves, into a designated, leak-proof, and clearly labeled hazardous waste container.

  • Professional Disposal: This hazardous waste must be disposed of through a licensed and certified hazardous waste management company. Do not attempt to dispose of this material through standard waste streams.

  • Reusable PPE: Reusable items such as the face shield and goggles should be decontaminated according to your institution's established procedures for corrosive materials before reuse.

By implementing these rigorous PPE protocols, you are not only ensuring your personal safety but also contributing to a culture of safety and scientific excellence within your organization.

References

  • Hazmat School. (2025). How to dispose of contaminated PPE. Retrieved from [Link]

  • High Speed Training. (2018, January 17). How to Safely Store, Handle & Dispose of Corrosive Chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

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